molecular formula C40H62 B030312 15-cis-Phytofluene CAS No. 27664-65-9

15-cis-Phytofluene

Cat. No.: B030312
CAS No.: 27664-65-9
M. Wt: 542.9 g/mol
InChI Key: OVSVTCFNLSGAMM-DGFSHVNOSA-N
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Description

Ibr-clc is a potent and selective small-molecule inhibitor designed to target key components of the B-cell receptor (BCR) signaling pathway, a critical driver in the pathogenesis of B-cell malignancies and autoimmune disorders. Its primary mechanism of action involves the specific inhibition of Bruton's tyrosine kinase (BTK), a crucial enzyme downstream of the BCR. By covalently binding to a cysteine residue in the BTK active site, Ibr-clc effectively halts the propagation of survival and proliferation signals, leading to cell cycle arrest and the promotion of apoptosis in susceptible B-cell lines.

Properties

IUPAC Name

(6E,10E,12E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11-,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSVTCFNLSGAMM-DGFSHVNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(/C)\C=C\C=C(/C)\CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904730
Record name (15Z)-Phytofluene
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Molecular Weight

542.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytofluene
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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CAS No.

27664-65-9
Record name Phytofluene
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Record name Phytofluene, (15Z)-
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Record name (15Z)-Phytofluene
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Record name PHYTOFLUENE, (15Z)-
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Record name Phytofluene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of 15-cis-Phytofluene in Carotenoid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse class of isoprenoid pigments synthesized by plants, algae, and some microorganisms, playing crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules. Within the intricate web of carotenoid biosynthesis, the colorless C40 carotenoid, 15-cis-phytofluene, represents a critical metabolic intermediate. Its formation and subsequent conversion are tightly regulated enzymatic steps that dictate the flux towards the production of colored carotenoids such as lycopene, β-carotene, and xanthophylls. This technical guide provides an in-depth exploration of the role of this compound in carotenoid metabolism, detailing its enzymatic conversion, analytical methodologies, and its significance in the broader context of plant and microbial physiology.

The Carotenoid Biosynthetic Pathway: A Central Role for this compound

The biosynthesis of carotenoids begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the first C40 carotenoid, 15-cis-phytoene (B30313). This reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY). The subsequent desaturation of 15-cis-phytoene is a key regulatory point in the pathway and is initiated by the enzyme phytoene desaturase (PDS).

This compound emerges as the first desaturation product in this pathway. PDS, a membrane-bound enzyme utilizing a flavin adenine (B156593) dinucleotide (FAD) cofactor, introduces a double bond at the C11-C12 position of 15-cis-phytoene. This reaction is not a simple desaturation; it is a complex process that also involves the isomerization of the adjacent C9-C10 double bond from trans to cis, resulting in the formation of 9,15-di-cis-phytofluene. The enzyme then catalyzes a second desaturation at the C11'-C12' position to produce 9,15,9'-tri-cis-ζ-carotene. Therefore, this compound exists as a transient but essential intermediate in the PDS-catalyzed reaction.

The electrons generated during the desaturation process are transferred to plastoquinone, which is subsequently reoxidized by the plastid terminal oxidase (PTOX), linking carotenoid biosynthesis to the photosynthetic electron transport chain.

Downstream Conversion of this compound Metabolites

The product of the PDS reaction, 9,15,9'-tri-cis-ζ-carotene, undergoes further enzymatic modifications to ultimately yield all-trans-lycopene, the precursor for most other carotenoids. This involves the sequential action of two key enzymes:

  • Zeta-Carotene Isomerase (Z-ISO): This enzyme specifically isomerizes the 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, producing 9,9'-di-cis-ζ-carotene. This isomerization is crucial as the subsequent enzyme, ZDS, cannot utilize the 15-cis isomer as a substrate.[1]

  • Zeta-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[2]

Finally, the carotenoid isomerase (CRTISO) catalyzes the isomerization of the cis double bonds in prolycopene (B1248880) to yield the all-trans form of lycopene, which can then enter the α- and β-branches of the carotenoid pathway to be converted into a diverse array of carotenoids.

Quantitative Data on this compound and Related Enzymes

Understanding the kinetics of the enzymes involved in this compound metabolism and its concentration in various biological sources is crucial for researchers. The following tables summarize key quantitative data.

EnzymeOrganismSubstrateK_m (μM)V_max (μM/min)Notes
Phytoene Desaturase (PDS)Synechococcus elongatus15-cis-Phytoene24.60.06Determined using a one-phase enzymatic reaction.[3]
Phytoene Desaturase (PDS)Oryza sativa (Rice)15-cis-PhytoeneN/AN/AKinetic investigations are compatible with an ordered ping-pong bi-bi kinetic mechanism.[4][5]
Zeta-Carotene Desaturase (ZDS)Anabaena PCC 7120ζ-Carotene10N/AAlso shows activity with neurosporene.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. N/A indicates data not available in the searched literature.

Food Source15-cis-Phytoene (mg/100g)This compound (mg/100g)Reference
Carrot7.31.7[6]
Apricot2.80.6[6]
Commercial Tomato Juice2.0N/A[6]
Orange1.1N/A[6]
Commercial Tomato SauceN/A1.2[6]
Canned TomatoN/A1.0[6]

Table 2: Concentration of Phytoene and Phytofluene in Selected Foods. N/A indicates data not available in the searched literature. Note that the predominant isomer of phytoene in foods is the 15-cis form.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound and its metabolic pathway. The following sections provide protocols for key experiments.

Carotenoid Extraction from Plant Tissues

This protocol is a general guideline and may require optimization based on the specific plant material.

Materials:

  • Plant tissue (fresh, frozen, or lyophilized)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., n-hexane:acetone:ethanol 2:1:1 v/v/v, or chloroform:methanol 2:1 v/v)[8]

  • Butylated hydroxytoluene (BHT) (as an antioxidant, typically 0.1%)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize a known weight of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Add the extraction solvent containing BHT to the powdered tissue and continue to grind until a homogenous slurry is formed.

  • Transfer the slurry to a centrifuge tube and centrifuge to pellet the solid debris.

  • Collect the supernatant containing the carotenoids.

  • To remove water-soluble compounds, partition the extract with a saturated NaCl solution.

  • Collect the organic phase (upper phase) and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., MTBE or the HPLC mobile phase) for analysis.

  • Store the extract at -20°C or lower under a nitrogen atmosphere and protected from light until analysis.

HPLC Analysis of this compound and Other Carotenoids

High-performance liquid chromatography (HPLC) is the method of choice for separating and quantifying carotenoids.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 150 mm)

Mobile Phase (example gradient):

  • Solvent A: Methanol/Water (95:5 v/v) with 0.1% ammonium (B1175870) acetate

  • Solvent B: Methyl-tert-butyl ether (MTBE)

Gradient Program (example):

  • A linear gradient from 10% to 50% B over 30 minutes, followed by a wash with 100% B and re-equilibration at initial conditions. The flow rate is typically 1 mL/min.

Detection:

  • Monitor the eluent using a PDA detector. This compound has a characteristic absorption spectrum with maxima around 331, 348, and 367 nm.

In Vitro Phytoene Desaturase (PDS) Enzyme Assay

This assay measures the activity of PDS by quantifying the conversion of 15-cis-phytoene to its desaturated products.

Materials:

  • Purified PDS enzyme (recombinantly expressed or from plant extracts)

  • Liposomes containing 15-cis-phytoene

  • Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, 100 mM NaCl)[4]

  • Electron acceptor (e.g., 2,3-dimethyl-5-n-decyl-1,4-benzoquinone - DDBQ)

  • Extraction solvent (chloroform:methanol 2:1 v/v)

  • HPLC system for product analysis

Procedure:

  • Prepare liposomes containing a known concentration of 15-cis-phytoene.

  • In a reaction tube, combine the assay buffer, liposome (B1194612) suspension, and the electron acceptor.

  • Initiate the reaction by adding the purified PDS enzyme.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time in the dark.

  • Stop the reaction by adding the extraction solvent.

  • Extract the carotenoids as described in the extraction protocol.

  • Analyze the products (9,15-di-cis-phytofluene and 9,15,9'-tri-cis-ζ-carotene) by HPLC.

  • Calculate the enzyme activity based on the amount of product formed per unit of time and enzyme concentration.

Visualizing the Metabolic Pathway and Experimental Workflows

To provide a clear visual representation of the processes described, the following diagrams were generated using the Graphviz DOT language.

Carotenoid_Biosynthesis cluster_upstream Upstream Pathway cluster_core Core Pathway: Formation and Conversion cluster_downstream Downstream Pathway cluster_enzymes Enzymes GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Phytofluene 9,15-di-cis-Phytofluene (Intermediate) Phytoene->Phytofluene PDS (Step 1) Zeta_Carotene_cis 9,15,9'-tri-cis-ζ-Carotene Phytofluene->Zeta_Carotene_cis PDS (Step 2) Zeta_Carotene_trans 9,9'-di-cis-ζ-Carotene Zeta_Carotene_cis->Zeta_Carotene_trans Z-ISO Prolycopene 7,9,7',9'-tetra-cis-Lycopene (Prolycopene) Zeta_Carotene_trans->Prolycopene ZDS Lycopene all-trans-Lycopene Prolycopene->Lycopene CRTISO Carotenes α- & β-Carotenes Lycopene->Carotenes PSY Phytoene Synthase (PSY) PDS Phytoene Desaturase (PDS) ZISO ζ-Carotene Isomerase (Z-ISO) ZDS ζ-Carotene Desaturase (ZDS) CRTISO Carotenoid Isomerase (CRTISO)

Carotenoid biosynthesis pathway focusing on this compound.

Experimental_Workflow cluster_extraction Carotenoid Extraction cluster_analysis HPLC Analysis Start Plant/Microbial Tissue Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Solvent Extraction (e.g., Hexane:Acetone:Ethanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Washing Washing & Drying Collection->Washing Final_Extract Concentrated Carotenoid Extract Washing->Final_Extract Injection HPLC Injection Final_Extract->Injection Separation C30 Reverse-Phase Column Injection->Separation Detection PDA Detection (330-370 nm for Phytofluene) Separation->Detection Quantification Quantification Detection->Quantification

General experimental workflow for carotenoid extraction and analysis.

PDS_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prepare_Liposomes Prepare 15-cis-Phytoene Liposomes Prepare_Reaction_Mix Prepare Assay Buffer + Electron Acceptor Prepare_Liposomes->Prepare_Reaction_Mix Add_Enzyme Add Purified PDS Enzyme Prepare_Reaction_Mix->Add_Enzyme Incubation Incubate at Optimal Temperature (Dark) Add_Enzyme->Incubation Stop_Reaction Stop Reaction (Add Extraction Solvent) Incubation->Stop_Reaction Extract_Carotenoids Extract Carotenoids Stop_Reaction->Extract_Carotenoids HPLC_Analysis Analyze Products by HPLC Extract_Carotenoids->HPLC_Analysis Calculate_Activity Calculate Enzyme Activity HPLC_Analysis->Calculate_Activity

Workflow for the in vitro Phytoene Desaturase (PDS) enzyme assay.

Conclusion

This compound occupies a central and indispensable position in the carotenoid metabolic pathway. Its formation from 15-cis-phytoene and its role as a transient intermediate in the two-step desaturation reaction catalyzed by phytoene desaturase are critical for the biosynthesis of all downstream carotenoids. A thorough understanding of the enzymes that metabolize this compound, coupled with robust analytical methods for its quantification, is paramount for researchers in plant science, microbiology, and drug development. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the regulation of carotenoid biosynthesis and the potential applications of these vital compounds.

References

An In-depth Technical Guide to 15-cis-Phytofluene: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-cis-Phytofluene, a C40 carotenoid, is a crucial intermediate in the biosynthesis of all carotenoids in plants and some microorganisms. As the precursor to a vast array of bioactive compounds, its chemical properties and biological roles are of significant interest to researchers in fields ranging from plant biology to human health and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthetic pathway, and potential signaling roles of this compound. Detailed experimental protocols for its extraction and analysis are also presented to facilitate further research and application.

Chemical Structure and Properties

This compound is an acyclic tetraterpenoid characterized by a long polyene chain with a single cis double bond at the 15,15' position. This central cis configuration is a key feature that distinguishes it from its all-trans isomer and plays a critical role in the subsequent steps of carotenoid biosynthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (6E,10E,12E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene[1]
Chemical Formula C₄₀H₆₂[2]
Molecular Weight 542.92 g/mol [2]
Physical State Solid / Viscous orange oil[1]
Boiling Point 140-185 °C at 0.0001 mmHg (for phytofluene)
Solubility Insoluble in water
UV-Vis λmax ~348 nm, ~367 nm, ~331 nm

Table 2: Spectroscopic Data of this compound

Spectroscopic DataChemical Shifts (ppm) or Wavelength (nm)
¹H NMR Data not currently available in searched literature.
¹³C NMR Data not currently available in searched literature.
UV-Vis Absorption λmax at approximately 331, 348, and 367 nm

Biosynthesis of this compound

This compound is a key intermediate in the carotenoid biosynthesis pathway, which occurs in the plastids of plant cells. The pathway begins with the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form 15-cis-phytoene (B30313), the first committed step in carotenogenesis. 15-cis-phytoene is then desaturated by the enzyme phytoene (B131915) desaturase (PDS) to introduce a double bond, yielding this compound. This is the first colored carotenoid in the pathway, although its color is very faint. Subsequent enzymatic steps involving desaturases and isomerases further modify the molecule to produce a wide range of carotenoids, including lycopene, β-carotene, and xanthophylls.

Carotenoid Biosynthesis Pathway GGPP 2x Geranylgeranyl Pyrophosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Phytofluene (B1236011) This compound Phytoene->Phytofluene Phytoene Desaturase (PDS) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene ζ-Carotene Desaturase (ZDS) Lycopene Lycopene ZetaCarotene->Lycopene Lycopene Isomerase (LCI) & Lycopene Cyclase (LCY) BetaCarotene β-Carotene Lycopene->BetaCarotene Lycopene β-cyclase (LCYB) Xanthophylls Xanthophylls BetaCarotene->Xanthophylls Hydroxylases, etc.

Carotenoid Biosynthesis Pathway

Biological Role and Signaling Pathways

Beyond its role as a biosynthetic intermediate, there is emerging evidence that this compound and its derivatives may have direct biological activities. Carotenoid cleavage products, known as apocarotenoids, are increasingly recognized as important signaling molecules in plants, regulating various aspects of growth, development, and stress responses.

While the specific signaling pathways involving this compound are still under investigation, it is hypothesized that its cleavage by carotenoid cleavage dioxygenases (CCDs) can generate bioactive apocarotenoids.[3] One such putative signal, designated as Apocarotenoid Signal 1 (ACS1), is thought to be derived from phytofluene and/or ζ-carotene.[4] ACS1 is proposed to act as a retrograde signal, moving from the plastid to the nucleus to regulate the expression of nuclear genes involved in chloroplast biogenesis.[3][4]

Apocarotenoid Signaling Pathway Phytofluene This compound (in Plastid) CCD Carotenoid Cleavage Dioxygenase (CCD) Phytofluene->CCD ACS1 Apocarotenoid Signal 1 (ACS1) CCD->ACS1 Nucleus Nucleus ACS1->Nucleus Retrograde Signal GeneExpression Regulation of Chloroplast-related Gene Expression Nucleus->GeneExpression

Hypothetical Apocarotenoid Signaling

Experimental Protocols

Extraction of this compound from Tomato Fruit

This protocol is optimized for the extraction of phytoene and phytofluene from a tomato matrix.

Materials:

  • Ripe tomato fruit

  • Liquid nitrogen

  • Mortar and pestle

  • Hexane (B92381) (HPLC grade)

  • Acetone (HPLC grade)

  • Ethanol (B145695) (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Freeze fresh tomato tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • To 1 g of powdered tomato, add 10 mL of a hexane:acetone:ethanol (2:1:1, v/v/v) extraction solvent containing 0.1% BHT.

  • Homogenize the mixture for 1 minute using a high-speed homogenizer.

  • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet twice more with 5 mL of the extraction solvent.

  • Pool the supernatants and add an equal volume of saturated NaCl solution. Mix gently and allow the phases to separate.

  • Collect the upper hexane layer containing the carotenoids.

  • Wash the hexane layer twice with distilled water to remove residual ethanol and acetone.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

  • Re-dissolve the residue in a known volume of a suitable solvent (e.g., hexane or mobile phase) for HPLC analysis.

Extraction Workflow Start Tomato Tissue Grind Grind in Liquid N2 Start->Grind Extract Extract with Hexane:Acetone:Ethanol (2:1:1) + BHT Grind->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Reextract Re-extract Pellet (2x) Centrifuge1->Reextract Pool Pool Supernatants CollectSupernatant->Pool Reextract->Pool Wash Wash with Saturated NaCl Pool->Wash CollectHexane Collect Hexane Layer Wash->CollectHexane Dry Dry with Na2SO4 CollectHexane->Dry Evaporate Evaporate to Dryness Dry->Evaporate Redissolve Redissolve for HPLC Evaporate->Redissolve End Analysis Redissolve->End

Extraction Workflow Diagram

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Instrumentation:

  • HPLC system equipped with a C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Diode-array detector (DAD).

Mobile Phase:

  • A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might be:

    • Solvent A: Methanol/Water (95:5, v/v)

    • Solvent B: MTBE

  • Gradient program: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the non-polar carotenoids.

Procedure:

  • Equilibrate the C30 column with the initial mobile phase composition for at least 30 minutes.

  • Inject 20 µL of the redissolved extract.

  • Run the gradient elution program.

  • Monitor the elution profile using the DAD at the characteristic absorption maxima of this compound (around 348 nm).

  • Identify and quantify this compound by comparing its retention time and UV-Vis spectrum with those of an authentic standard.

Conclusion and Future Directions

This compound is a pivotal molecule in the intricate network of carotenoid biosynthesis and is emerging as a potential player in plant signaling pathways. While its chemical structure and role as a precursor are well-established, further research is needed to fully elucidate its specific biological functions, particularly the identity and mechanisms of its apocarotenoid signaling derivatives. The development of more sensitive and specific analytical methods will be crucial for accurately quantifying this compound and its metabolites in various biological matrices. A deeper understanding of this compound holds promise for applications in agriculture, nutrition, and the development of novel therapeutic agents.

References

The Unseen Architect: A Technical Guide to the Biological Functions of 15-cis-Phytofluene in Photosynthetic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-cis-Phytofluene, a colorless carotenoid, plays a foundational role in the survival and efficiency of photosynthetic bacteria. While often viewed as a mere intermediate in the biosynthesis of more complex, colored carotenoids, emerging research highlights its intrinsic biological functions. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, focusing on its contributions to photoprotection, antioxidant defense, and the modulation of membrane fluidity. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document aims to equip researchers with the critical information needed to further investigate and harness the therapeutic and biotechnological potential of this pivotal molecule.

Core Biological Functions of this compound

This compound serves as a crucial precursor in the carotenoid biosynthesis pathway, ultimately leading to the production of a diverse array of carotenoids that are vital for the light-harvesting and photoprotective mechanisms of photosynthetic bacteria. Beyond this foundational role, this compound exhibits inherent biological activities that contribute to cellular resilience.

Photoprotection and Antioxidant Activity

Carotenoids are indispensable for protecting the photosynthetic apparatus from the damaging effects of excess light and oxygen. While downstream carotenoids with extensive conjugated double bond systems are potent quenchers of singlet oxygen, this compound itself participates in managing photooxidative stress.

Recent in vitro studies have begun to quantify the antioxidant properties of phytofluene (B1236011). It has been shown to quench singlet oxygen (¹O₂), a highly reactive and damaging species generated during photosynthesis. However, it is noteworthy that phytofluene can also act as a photosensitizer, generating singlet oxygen under UVA irradiation[1][2]. This dual role suggests a complex interplay in its photoprotective functions.

Table 1: Antioxidant Properties of Phytofluene (in vitro)

ParameterValueReference
Singlet Oxygen Quenching Rate Constant(2.0 ± 0.5) x 10⁷ M⁻¹s⁻¹[1]
Quantum Yield of Singlet Oxygen Generation (ΦΔ)85 ± 5%[1]
Modulation of Membrane Fluidity

The lipid composition of bacterial membranes is critical for their function, and carotenoids are known to influence membrane fluidity and stability[3][4][5]. While specific quantitative data for the direct effect of this compound on the membranes of photosynthetic bacteria is limited, studies on other bacteria have demonstrated that the presence of carotenoids can increase membrane rigidity[4][5][6]. This modulation of membrane fluidity is crucial for adaptation to environmental stresses such as temperature fluctuations and for resistance to certain antimicrobial agents. It is plausible that this compound, as a lipophilic molecule, integrates into the cell membrane and contributes to its structural integrity.

Carotenoid Biosynthesis Pathway in Photosynthetic Bacteria

The synthesis of this compound is an early and critical step in the carotenoid biosynthesis pathway. In photosynthetic bacteria, this pathway is a key area of study for understanding and engineering the production of valuable carotenoids. The pathway begins with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form 15-cis-phytoene (B30313), a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY). Subsequently, phytoene desaturase (CrtI in many bacteria) introduces double bonds to convert 15-cis-phytoene into downstream carotenoids[7].

Carotenoid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene Phytoene Synthase (PSY/CrtB) Phytofluene This compound Phytoene->Phytofluene Phytoene Desaturase (CrtI) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene Phytoene Desaturase (CrtI) Neurosporene Neurosporene ZetaCarotene->Neurosporene ζ-Carotene Desaturase (CrtI) Lycopene Lycopene Neurosporene->Lycopene Neurosporene Desaturase (CrtI) Downstream Downstream Carotenoids (e.g., Spheroidene, Spirilloxanthin) Lycopene->Downstream

Carotenoid biosynthesis pathway in photosynthetic bacteria.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of this compound from photosynthetic bacteria. Specific parameters may need to be optimized depending on the bacterial species and instrumentation.

1. Sample Preparation and Extraction:

  • Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Resuspend the pellet in a known volume of extraction solvent. A common solvent system is acetone:methanol (7:2, v/v).

  • Disrupt the cells to release the carotenoids. This can be achieved by sonication, bead beating, or enzymatic lysis. Perform all steps on ice and in dim light to prevent degradation and isomerization of carotenoids.

  • Centrifuge the mixture to pellet cell debris (e.g., 10,000 x g for 15 minutes at 4°C).

  • Collect the supernatant containing the carotenoid extract.

  • Repeat the extraction process on the pellet to ensure complete recovery.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether or the initial mobile phase).

2. HPLC Analysis:

  • Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers[8].

  • Mobile Phase: A gradient elution is typically used. A common system involves a mixture of methanol, methyl tert-butyl ether, and water. The exact gradient program should be optimized for the specific separation.

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is used to monitor the absorbance spectrum of the eluting compounds. This compound has a characteristic absorption maximum around 348 nm[9].

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the bacterial extract can then be determined by comparing its peak area to the standard curve.

HPLC_Workflow cluster_extraction Extraction cluster_analysis HPLC Analysis Harvest Harvest Bacterial Cells Extract Extract with Acetone/Methanol Harvest->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into HPLC Concentrate->Inject Separate Separate on C30 Column Inject->Separate Detect Detect with PDA/DAD Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify

Workflow for HPLC analysis of this compound.
Measurement of Singlet Oxygen Quenching

This protocol describes a method for determining the singlet oxygen quenching rate constant of this compound in vitro using a chemical trapping method.

1. Reagents and Materials:

  • This compound standard

  • Singlet oxygen sensitizer (B1316253) (e.g., Rose Bengal, Methylene Blue)

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF, or rubrene)[10]

  • Spectrophotometer or spectrofluorometer

  • Light source for exciting the sensitizer (with appropriate filters)

  • Suitable solvent (e.g., ethanol, chloroform)

2. Experimental Procedure:

  • Prepare a solution of the singlet oxygen sensitizer and the singlet oxygen trap in the chosen solvent.

  • Prepare a series of solutions containing a fixed concentration of the sensitizer and trap, and varying concentrations of this compound.

  • Irradiate the solutions with the light source to generate singlet oxygen.

  • Monitor the decrease in absorbance or fluorescence of the singlet oxygen trap over time. The rate of decrease is proportional to the concentration of singlet oxygen.

  • The quenching rate constant (kq) can be determined using Stern-Volmer analysis, where the rate of trap degradation in the absence of the quencher is compared to the rates in the presence of different concentrations of this compound.

Singlet_Oxygen_Quenching_Assay Light Light Source Sensitizer Sensitizer (e.g., Rose Bengal) Light->Sensitizer Excitation SingletO2 Singlet Oxygen (¹O₂) Sensitizer->SingletO2 Energy Transfer GroundStateO2 Ground State O₂ GroundStateO2->Sensitizer Trap Trap (e.g., DPBF) SingletO2->Trap Reaction Phytofluene This compound SingletO2->Phytofluene Quenching DegradedTrap Degraded Trap Trap->DegradedTrap QuenchedO2 Quenched O₂ Phytofluene->QuenchedO2 QuenchedO2->GroundStateO2

Principle of the singlet oxygen quenching assay.

Gene Regulation and Potential Signaling Roles

The biosynthesis of carotenoids, including this compound, is tightly regulated in response to environmental cues such as light intensity and stress conditions[2]. In many photosynthetic organisms, the expression of key enzymes in the pathway, such as phytoene synthase (PSY), is upregulated by light[6][11]. This ensures that the production of photoprotective carotenoids is synchronized with the onset of photosynthesis.

While direct evidence for this compound acting as a signaling molecule in photosynthetic bacteria is currently limited, the accumulation of carotenoid precursors has been shown to influence the expression of biosynthesis genes in some systems, suggesting a potential feedback regulation mechanism. Further research is needed to elucidate the specific signaling pathways that may be modulated by the cellular levels of this compound.

Future Directions and Conclusion

This compound is more than a passive intermediate in carotenoid biosynthesis. Its intrinsic antioxidant properties and likely role in modulating membrane fluidity underscore its importance for the fitness of photosynthetic bacteria. For researchers and drug development professionals, a deeper understanding of the biological functions of this molecule opens up new avenues for exploration. Future research should focus on:

  • Quantitative analysis of the direct impact of this compound on membrane properties in various photosynthetic bacteria.

  • Elucidation of signaling pathways that may be regulated by this compound or its immediate derivatives.

  • Exploitation of the biosynthetic pathway for the targeted production of this compound for potential applications in cosmetics, and as a dietary supplement.

This technical guide provides a solid foundation for these future endeavors, consolidating current knowledge and providing the necessary methodological frameworks to advance our understanding of this fascinating and functionally significant molecule.

References

The Enzymatic Leap from Colorless to Colored: A Technical Guide to the Conversion of 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core enzymatic conversion of 15-cis-phytoene (B30313) to 15-cis-phytofluene, a critical step in the biosynthesis of carotenoids in plants and cyanobacteria. This process, catalyzed by the enzyme 15-cis-phytoene desaturase (PDS), marks the transition from a colorless precursor to the vibrant spectrum of carotenoid pigments essential for photosynthesis and as precursors to vital signaling molecules. Understanding this intricate biochemical reaction is paramount for advancements in agricultural biotechnology, nutritional science, and drug development, particularly in targeting this pathway for herbicide development or enhancing provitamin A content in crops.

The Core Reaction: Desaturation and Isomerization

The enzymatic conversion of 15-cis-phytoene is the first committed step in the poly-cis pathway of carotenoid biosynthesis.[1][2] The key enzyme, 15-cis-phytoene desaturase (PDS, EC 1.3.5.5), is a membrane-bound flavoprotein located in the plastids.[3] PDS catalyzes a multi-step reaction that involves both desaturation and isomerization.

The overall reaction catalyzed by PDS is the conversion of 15-cis-phytoene into 9,15,9'-tri-cis-ζ-carotene.[3][4][5] This process occurs via an intermediate, 9,15-di-cis-phytofluene.[4][5] The reaction introduces two new double bonds at positions C11-C12 and C11'-C12' of the phytoene (B131915) backbone and concurrently isomerizes the existing double bonds at C9-C10 and C9'-C10' from trans to cis.[3][4][5]

The electrons removed during the desaturation are transferred to a non-covalently bound FAD cofactor within the enzyme.[3] This reduced FAD is then reoxidized by plastoquinone, which in turn transfers the electrons to the plastid terminal oxidase (PTOX), ultimately leading to the reduction of oxygen to water.[3]

Quantitative Analysis of PDS Activity

The catalytic efficiency of 15-cis-phytoene desaturase is influenced by several factors, including pH, temperature, and substrate concentration. Optimal activity of PDS from Oryza sativa has been observed at a pH of 6.0 and a temperature of 37°C.[6]

Kinetic studies of PDS are compatible with an ordered ping-pong bi-bi kinetic mechanism.[5][6] In this model, the carotene substrate and the quinone electron acceptor successively occupy the same catalytic site.[6] A dynamic mathematical model has been developed to understand the reaction time courses, suggesting substrate channeling of the intermediate phytofluene (B1236011) between individual subunits of the homotetrameric enzyme complex.[5][6]

ParameterValueConditionsReference
Optimal pH 6.050 mM MES-KOH buffer[6]
Optimal Temperature 37°CStandard assay conditions[6]
Kinetic Mechanism Ordered ping-pong bi-biBased on kinetic investigations and modeling[5][6]
Rate Constant (k_p) Varies with substrate concentrationPhytoene desaturation rate constant in a dynamic model[7]
Rate Constant (k_pf) Varies with substrate concentrationPhytofluene desaturation rate constant in a dynamic model[7]
Rate Constant (k_rox) Varies with substrate concentrationPlastoquinone reduction rate constant in a dynamic model[7]

Experimental Protocols

Recombinant Expression and Purification of 15-cis-Phytoene Desaturase

A common method for obtaining active PDS for in vitro studies involves the overexpression of the PDS gene in Escherichia coli. The recombinant protein, often with a polyhistidine tag, can then be purified using affinity chromatography.

Protocol Outline:

  • Gene Cloning: The coding sequence of the PDS gene (e.g., from Oryza sativa) is cloned into an appropriate expression vector (e.g., pET vector system).

  • Bacterial Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: Bacterial cells are harvested and lysed to release the cellular contents, including the recombinant PDS.

  • Purification: The His-tagged PDS is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

  • Protein Quantification: The concentration of the purified PDS is determined using a standard protein assay (e.g., Bradford assay).

In Vitro Enzyme Assay for PDS Activity

The activity of purified PDS can be measured by monitoring the conversion of 15-cis-phytoene to its products. This assay is typically performed in a liposomal system to mimic the membrane environment where the enzyme and its lipophilic substrate are located.

Standard Assay Components:

  • Buffer: 50 mM MES-KOH, pH 6.0, containing 100 mM NaCl.[6]

  • Enzyme: Affinity-purified PDS-His6.[6]

  • Substrate: 15-cis-phytoene incorporated into liposomes (e.g., from soybean phosphatidylcholine).[5]

  • Electron Acceptor: Decylplastoquinone (DPQ).[6]

Reaction Procedure:

  • Liposome Preparation: 15-cis-phytoene is mixed with phosphatidylcholine in chloroform (B151607), dried under nitrogen, and resuspended in buffer to form liposomes by sonication.[5]

  • Reaction Mixture: The liposomes containing the substrate are mixed with the buffer, DPQ, and the purified PDS enzyme.

  • Incubation: The reaction is incubated at 37°C in the dark for a specific time (e.g., 10 minutes).[6]

  • Reaction Termination and Extraction: The reaction is stopped by adding a mixture of chloroform and methanol (B129727) (2:1, v/v). The carotenoids are extracted into the organic phase.[6]

HPLC Analysis of Reaction Products

The products of the PDS reaction are separated and quantified using High-Performance Liquid Chromatography (HPLC). A C30 stationary phase is particularly effective for separating carotenoid isomers.

HPLC System:

  • Column: C30 column (e.g., 150 x 3 mm i.d., 5 µm; YMC).[6]

  • Mobile Phase: A gradient of methanol/tert-butyl methyl ether (TBME) and methanol/TBME/water.[6]

  • Detection: Diode array detector to monitor the absorbance at the characteristic wavelengths of phytoene, phytofluene, and ζ-carotene.[6]

Visualizing the Pathway and Workflow

To better illustrate the biochemical and experimental processes, the following diagrams are provided.

Enzymatic_Conversion_Pathway cluster_PDS 15-cis-Phytoene Desaturase (PDS) Reaction cluster_cofactors Electron Transfer 15_cis_Phytoene 15_cis_Phytoene 9_15_di_cis_Phytofluene 9_15_di_cis_Phytofluene 15_cis_Phytoene->9_15_di_cis_Phytofluene Desaturation + Isomerization PDS_FAD_ox PDS-FAD (oxidized) 9_15_9_tri_cis_zeta_Carotene 9_15_9_tri_cis_zeta_Carotene 9_15_di_cis_Phytofluene->9_15_9_tri_cis_zeta_Carotene Desaturation + Isomerization PDS_FAD_red PDS-FAD (reduced) PDS_FAD_red->PDS_FAD_ox Donates e- to PQ PDS_FAD_ox->PDS_FAD_red Accepts e- from Phytoene PQ Plastoquinone (oxidized) PQH2 Plastoquinol (reduced) PQ->PQH2 Accepts e- from PDS-FAD

Caption: Enzymatic conversion of 15-cis-phytoene by PDS.

Poly_Cis_Pathway 15_cis_Phytoene 15_cis_Phytoene 9_15_9_tri_cis_zeta_Carotene 9_15_9_tri_cis_zeta_Carotene 15_cis_Phytoene->9_15_9_tri_cis_zeta_Carotene PDS 9_9_di_cis_zeta_Carotene 9_9_di_cis_zeta_Carotene 9_15_9_tri_cis_zeta_Carotene->9_9_di_cis_zeta_Carotene Z-ISO 7_9_9_tri_cis_Neurosporene 7_9_9_tri_cis_Neurosporene 9_9_di_cis_zeta_Carotene->7_9_9_tri_cis_Neurosporene ZDS 7_9_7_9_tetra_cis_Lycopene 7,9,7',9'-tetra-cis-Lycopene (prolycopene) 7_9_9_tri_cis_Neurosporene->7_9_7_9_tetra_cis_Lycopene ZDS all_trans_Lycopene all_trans_Lycopene 7_9_7_9_tetra_cis_Lycopene->all_trans_Lycopene CRTISO

Caption: The poly-cis carotenoid biosynthesis pathway in plants.

PDS_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Recombinant_PDS Purify Recombinant PDS Assay_Setup Set up Assay Mixture (PDS, Liposomes, Buffer, DPQ) Recombinant_PDS->Assay_Setup Liposome_Prep Prepare Phytoene-Liposomes Liposome_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Extraction Stop Reaction & Extract Carotenoids Incubation->Extraction HPLC Analyze by HPLC Extraction->HPLC Quantification Quantify Products HPLC->Quantification

Caption: Experimental workflow for the in vitro PDS enzyme assay.

References

A Technical Guide to the Regulation of 15-cis-Phytofluene Accumulation During Fruit Ripening

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phytofluene, a colorless carotenoid, is a key intermediate in the biosynthesis of colored carotenoids like lycopene (B16060) and β-carotene in plants.[1] It is formed through the desaturation of phytoene (B131915) and exists in various isomeric forms, with 15-cis-phytofluene being a primary product in the plant pathway. The accumulation of this compound and its downstream products is a critical aspect of fruit ripening, contributing significantly to the fruit's final color, nutritional value, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the complex regulatory mechanisms governing this compound accumulation during the fruit ripening process, summarizing key quantitative data and detailing relevant experimental protocols.

The Carotenoid Biosynthesis Pathway: The Journey to and from this compound

The biosynthesis of carotenoids in plants is a plastid-localized process.[3] The pathway begins with the formation of the C40 molecule 15-cis-phytoene (B30313) from two molecules of geranylgeranyl diphosphate (B83284) (GGPP).[4][5] This initial step, catalyzed by phytoene synthase (PSY), is considered the primary rate-determining step in the entire pathway.[6]

The colorless 15-cis-phytoene is then converted into all-trans-lycopene through a series of desaturation and isomerization reactions.[7] The enzyme phytoene desaturase (PDS) introduces two double bonds into 15-cis-phytoene, first producing 9,15-di-cis-phytofluene (also referred to as 15,9'-dicis-phytofluene[7]) and subsequently 9,15,9′-tri-cis-ζ-carotene.[3][8][9] Therefore, this compound is a direct, albeit transient, intermediate in this conversion. This multi-step process is often referred to as the "poly-cis" pathway.[4][9]

Following its formation, a series of additional enzymes, including ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), continue the conversion process to ultimately yield the red-colored all-trans-lycopene, which can then be cyclized to form α- and β-carotenes.[6][7][10]

Carotenoid_Biosynthesis_Pathway cluster_key Legend GGPP 2x Geranylgeranyl Diphosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Phytofluene 9,15-di-cis-Phytofluene Phytoene->Phytofluene PDS ZetaCarotene1 9,15,9′-tri-cis-ζ-carotene Phytofluene->ZetaCarotene1 PDS ZetaCarotene2 9,9′-di-cis-ζ-carotene ZetaCarotene1->ZetaCarotene2 Z-ISO Lycopene all-trans-Lycopene ZetaCarotene2->Lycopene ZDS, CRTISO Carotenes α- & β-Carotenes Lycopene->Carotenes LCYB, LCYE key_intermediate Key Intermediate key_product Colored Carotenoids key_enzyme->key_enzyme

Caption: The plant carotenoid biosynthesis pathway leading to lycopene.

Core Regulatory Mechanisms

The accumulation of this compound is not regulated in isolation but is a consequence of the overall flux through the carotenoid biosynthesis pathway. This flux is tightly controlled at multiple levels, including genetic, hormonal, and environmental signals, which converge to modulate the expression and activity of key biosynthetic enzymes.[2]

Genetic and Transcriptional Control

The expression of carotenoid biosynthetic genes is the primary level of regulation.[11] During fruit ripening, a coordinated transcriptional shift occurs, upregulating genes upstream of lycopene (like PSY and PDS) and downregulating genes downstream of lycopene (like LCYB and LCYE), leading to the accumulation of lycopene and its precursors, including phytofluene.[2][6]

  • Phytoene Synthase (PSY): As the enzyme for the first committed step, PSY is a major control point.[4][6] In tomato, different PSY isoforms are expressed in different tissues; PSY1 is the primary gene responsible for carotenoid accumulation during fruit ripening.[4][10] Its expression dramatically increases at the onset of ripening.[6]

  • Phytoene Desaturase (PDS): The activity of PDS directly governs the conversion of phytoene to phytofluene. Studies in apricot cultivars have shown that the expression levels of PaPDS are significantly correlated with β-carotene content, and a truncated, non-functional PaPDS protein results in a white-fleshed phenotype with decreased carotenoid levels.[12][13]

  • Transcription Factors (TFs): A complex network of transcription factors orchestrates the expression of these biosynthetic genes. In climacteric fruits like tomatoes, the MADS-box TF RIN (RIPENING INHIBITOR) acts as a master regulator. Other TFs, including those from the AP2/ERF, bHLH, MYB, and bZIP families, also play crucial roles in regulating carotenoid metabolism in response to developmental and environmental cues.[14][15][16]

Transcriptional_Regulation cluster_pathway Carotenoid Pathway Flux RIN RIN (MADS-box) TFs Other TFs (AP2/ERF, bHLH, MYB) RIN->TFs PSY1 PSY1 Gene RIN->PSY1 PDS PDS Gene RIN->PDS LCYB LCYB Gene RIN->LCYB TFs->PSY1 TFs->PDS TFs->LCYB Phytoene_acc Phytoene ↑ PSY1->Phytoene_acc Phytofluene_acc Phytofluene ↑ PDS->Phytofluene_acc BetaCarotene_acc β-carotene ↓ LCYB->BetaCarotene_acc Ripening_Signal Ripening Signals Ripening_Signal->RIN Lycopene_acc Lycopene ↑ Light_Signaling_Pathway cluster_dark Dark cluster_light Light PIF1_active PIF1 (Active) PSY_gene_dark PSY Gene PIF1_active->PSY_gene_dark Represses Carotenoids_dark Low Carotenoid Accumulation PSY_gene_dark->Carotenoids_dark Light Red Light Phytochrome Phytochrome (Active) Light->Phytochrome PIF1_degraded PIF1 (Degraded) Phytochrome->PIF1_degraded Promotes Degradation PSY_gene_light PSY Gene Carotenoids_light High Carotenoid Accumulation PSY_gene_light->Carotenoids_light Derepressed HPLC_Workflow Start Fruit Tissue Sample (e.g., 50 mg powder) AddSolvent Add Extraction Solvent (e.g., Hexane:Acetone:Ethanol) Start->AddSolvent Vortex1 Vortex Vigorously AddSolvent->Vortex1 Centrifuge Centrifuge (12,000 rpm, 4°C) Vortex1->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant AddSalt Add Saturated NaCl Solution CollectSupernatant->AddSalt Vortex2 Vortex for Phase Separation AddSalt->Vortex2 CollectOrganic Collect Upper Organic Layer Vortex2->CollectOrganic Evaporate Evaporate to Dryness (Nitrogen Stream) CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject into HPLC-PDA System Filter->Inject Analyze Separate & Quantify Peaks (vs. Standards) Inject->Analyze

References

Subcellular Localization of 15-cis-Phytofluene in Plant Plastids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

15-cis-phytofluene is a colorless C40 carotenoid that serves as a crucial intermediate in the biosynthesis of colored carotenoids within plant plastids.[1][2] Its lipophilic nature and position in the biosynthetic pathway dictate its localization within the complex sub-plastidial architecture. This technical guide provides a comprehensive overview of the current understanding of this compound's localization, detailing the biosynthetic context, the location of associated enzymes, and methodologies for its experimental determination. While direct quantitative data for this compound distribution is limited in published literature, this guide synthesizes available information to present a cogent model of its sub-plastidial arrangement and provides detailed protocols for its empirical investigation.

Introduction: The Carotenoid Biosynthesis Pathway

Carotenoid biosynthesis in plants is a plastid-localized process, occurring in both photosynthetic chloroplasts and non-photosynthetic chromoplasts.[3][4] The pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form 15-cis-phytoene, the first committed step in carotenogenesis.[5] This reaction is catalyzed by phytoene (B131915) synthase (PSY). Subsequently, a series of desaturation and isomerization reactions convert the colorless phytoene into the red-colored lycopene.

This compound is the direct product of the first desaturation step of 15-cis-phytoene, a reaction catalyzed by the enzyme phytoene desaturase (PDS).[5][6] PDS introduces a double bond, forming the five-conjugated double bond system of 15,9'-di-cis-phytofluene.[6] The pathway enzymes are nuclear-encoded and imported into the plastid, where they are thought to form multi-enzyme complexes, or "metabolons," to facilitate efficient substrate channeling.[7]

Carotenoid_Biosynthesis_Pathway GGPP 2x Geranylgeranyl-PP Phytoene 15-cis-Phytoene GGPP->Phytoene Phytofluene This compound Phytoene->Phytofluene ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene Lycopene Lycopene ZetaCarotene->Lycopene AlphaCarotene α-Carotene Lycopene->AlphaCarotene LCYE, LCYB BetaCarotene β-Carotene Lycopene->BetaCarotene LCYB Xanthophylls Xanthophylls AlphaCarotene->Xanthophylls BetaCarotene->Xanthophylls Experimental_Workflow A Plant Tissue Homogenization B Intact Plastid Isolation (Percoll Gradient Centrifugation) A->B C Plastid Lysis (Osmotic Shock) B->C D Sub-plastidial Fractionation (Sucrose Density Gradient) C->D E Envelope Membranes D->E F Thylakoid Membranes D->F G Stroma (Soluble) D->G H Carotenoid Extraction (Organic Solvents) E->H F->H G->H I HPLC-DAD Analysis H->I J Quantification of This compound I->J

References

The Pivotal Role of 15-cis-Phytofluene in Carotenoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 15-cis-phytofluene as a critical intermediate in the biosynthesis of carotenoids. Carotenoids are a diverse class of isoprenoid pigments essential for photosynthesis, photoprotection, and as precursors to vital signaling molecules, including abscisic acid and strigolactones. Understanding the enzymatic conversion of this compound is paramount for the metabolic engineering of carotenoid production in both plants and microorganisms, with significant implications for agriculture, nutrition, and pharmaceuticals. This document details the enzymatic steps involved, presents quantitative data on carotenoid production, outlines comprehensive experimental protocols for the study of these pathways, and provides visual representations of the key processes.

Introduction

The carotenoid biosynthesis pathway is a complex network of enzymatic reactions that convert the basic C5 isoprene (B109036) units into a vast array of C40 tetraterpenoids. The initial C40 carotenoid, 15-cis-phytoene (B30313), undergoes a series of desaturation and isomerization reactions to form the colorful and functionally diverse carotenoids. This compound emerges as the first colored carotenoid precursor in this pathway, marking a crucial transition point. This guide focuses on the enzymatic conversion of this compound and its significance in the overall flux of the carotenoid biosynthetic pathway.

The Carotenoid Biosynthesis Pathway: The Central Role of this compound

The conversion of 15-cis-phytoene to downstream carotenoids is primarily orchestrated by a series of desaturases and isomerases. In plants and cyanobacteria, this process follows a "poly-cis" pathway.

2.1. Phytoene (B131915) Desaturase (PDS): The Gateway to Colored Carotenoids

The enzyme phytoene desaturase (PDS), a flavoprotein, catalyzes the introduction of two double bonds into 15-cis-phytoene. This two-step reaction proceeds via the intermediate 15,9'-dicis-phytofluene (also referred to as 9,15-di-cis-phytofluene) to produce 9,15,9'-tricis-ζ-carotene.[1][2] The formation of this compound is the first of these two desaturation steps.[1][2]

The reaction catalyzed by PDS is as follows:

  • 15-cis-Phytoene + FAD → 15,9'-dicis-Phytofluene + FADH₂

  • 15,9'-dicis-Phytofluene + FAD → 9,15,9'-tricis-ζ-Carotene + FADH₂

The reduced FAD cofactor is reoxidized by plastoquinone (B1678516) in plants and cyanobacteria.[3]

2.2. Downstream Conversions: From ζ-Carotene Onward

Following the formation of 9,15,9'-tricis-ζ-carotene, the pathway continues with the action of two key enzymes:

  • ζ-Carotene Isomerase (Z-ISO): This enzyme catalyzes the isomerization of the 15-cis double bond of 9,15,9'-tricis-ζ-carotene to a trans configuration, yielding 9,9'-dicis-ζ-carotene. This step is crucial as ζ-carotene desaturase (ZDS) specifically requires the trans configuration at this position.

  • ζ-Carotene Desaturase (ZDS): ZDS introduces two further double bonds into 9,9'-dicis-ζ-carotene, leading to the formation of neurosporene (B1235373) and ultimately lycopene (B16060).

From all-trans-lycopene, the pathway branches to produce a wide array of cyclic carotenoids, such as β-carotene, α-carotene, and their oxygenated derivatives (xanthophylls).

Quantitative Data

The efficiency of carotenoid biosynthesis is influenced by various factors, including enzyme kinetics, substrate availability, and the host organism. The following tables summarize key quantitative data related to the enzymes and products of the carotenoid pathway.

Table 1: Kinetic Parameters of Phytoene Desaturase (PDS)

Enzyme SourceSubstrateKmVmaxkcatReference
Oryza sativa (recombinant)15-cis-Phytoene40 µMNot ReportedNot Reported[2]
Oryza sativa (recombinant)9,15-di-cis-PhytoflueneNot ReportedNot ReportedNot Reported[2]

Table 2: Carotenoid Content in Plant Tissues

PlantTissuePhytoene (µg/g FW)Phytofluene (µg/g FW)Lycopene (µg/g FW)β-Carotene (µg/g FW)Reference
TomatoFruit1.8 - 9.61.1 - 5.523 - 2912.1 - 4.2[4]
CarrotRoot7317-31.5 - 82.8[5]
SpinachLeafNot ReportedNot ReportedNot Reported29.7 - 39.7[6]
PapayaFruitNot ReportedNot ReportedNot Reported1.85[6]

Table 3: Carotenoid Production in Engineered Escherichia coli

StrainKey Genes ExpressedProductTiter (mg/L)Yield (mg/g DCW)Reference
LYC010crtE, crtB, crtI, idi, dxsLycopene352050.6[7]
CAR025MVA pathway, crtE, crtB, crtI, crtYβ-Carotene-44.8[8]
DV01MVA pathway, crtE, crtB, crtI, crtY, crtZ, ZEPViolaxanthin (B192666)-0.42[9]
DL01MVA pathway, crtE, crtB, crtILycopene-79.43[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and the carotenoid biosynthesis pathway.

4.1. Heterologous Expression of Phytoene Desaturase (PDS) in E. coli

This protocol describes the expression of a plant PDS gene in E. coli for subsequent purification and in vitro assays.

  • Gene Cloning: The coding sequence of the PDS gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking.

  • Induction: The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Harvesting: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

4.2. In Vitro Assay of Phytoene Desaturase (PDS)

This assay measures the activity of purified PDS in a liposome-based system, which mimics the natural membrane environment of the enzyme.

  • Substrate and Liposome Preparation:

    • 15-cis-phytoene is typically produced and purified from an engineered E. coli strain.

    • Liposomes are prepared by dissolving phosphatidylcholine in chloroform, adding the 15-cis-phytoene substrate, and then evaporating the solvent under a stream of nitrogen to form a thin lipid film.

    • The lipid film is hydrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl) and sonicated to form unilamellar vesicles.[1]

  • Enzyme Reaction:

    • The reaction mixture contains the PDS enzyme, the phytoene-containing liposomes, and an electron acceptor such as decyl-plastoquinone.

    • The reaction is initiated by adding the enzyme and incubated at 30°C in the dark for a specific time (e.g., 30-60 minutes).

  • Extraction and Analysis:

    • The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

    • The organic phase containing the carotenoids is separated by centrifugation, dried under nitrogen, and redissolved in a suitable solvent for HPLC or LC-MS analysis.

4.3. Carotenoid Extraction from Plant Tissues

This protocol describes a general method for extracting carotenoids from plant material.

  • Sample Preparation: Fresh plant tissue is frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extraction: The powdered tissue is extracted with a cold organic solvent mixture, such as acetone:methanol (7:2 v/v) or hexane (B92381):acetone:ethanol (2:1:1 v/v/v). The extraction is typically performed on ice and in the dark to prevent degradation and isomerization of the carotenoids.

  • Phase Separation: Water and a non-polar solvent (e.g., hexane or diethyl ether) are added to the extract to achieve phase separation. The upper organic phase, containing the carotenoids, is collected.

  • Washing and Drying: The organic phase is washed with water to remove any remaining polar compounds and then dried over anhydrous sodium sulfate.

  • Concentration: The solvent is evaporated under a stream of nitrogen, and the carotenoid extract is redissolved in a known volume of a suitable solvent for analysis.

4.4. HPLC and LC-MS Analysis of Carotenoids

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the standard method for separating and quantifying carotenoids. Liquid Chromatography-Mass Spectrometry (LC-MS) provides additional structural information.

  • Column: A C30 reverse-phase column is highly recommended for the separation of carotenoid isomers.

  • Mobile Phase: A gradient of solvents is typically used, for example, a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.

  • Detection:

    • HPLC-PDA: Carotenoids are detected by their characteristic absorption spectra. Phytofluene has absorption maxima around 331, 348, and 367 nm.

    • LC-MS: Mass spectrometry allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

5.1. Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis cluster_enzymes Enzymes GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Phytofluene 15,9'-dicis-Phytofluene Phytoene->Phytofluene PDS Zeta_Carotene_cis 9,15,9'-tricis- ζ-Carotene Phytofluene->Zeta_Carotene_cis PDS Zeta_Carotene_trans 9,9'-dicis-ζ-Carotene Zeta_Carotene_cis->Zeta_Carotene_trans Z-ISO Neurosporene Neurosporene Zeta_Carotene_trans->Neurosporene ZDS Lycopene Lycopene Neurosporene->Lycopene ZDS Beta_Carotene β-Carotene Lycopene->Beta_Carotene LCY-b Alpha_Carotene α-Carotene Lycopene->Alpha_Carotene LCY-b, LCY-e PSY Phytoene Synthase PDS Phytoene Desaturase ZISO ζ-Carotene Isomerase ZDS ζ-Carotene Desaturase LCYb Lycopene β-cyclase LCYe Lycopene ε-cyclase

Caption: The "poly-cis" carotenoid biosynthesis pathway in plants.

5.2. Experimental Workflow for Carotenoid Analysis

Experimental_Workflow Sample Biological Sample (Plant Tissue or E. coli cells) Extraction Carotenoid Extraction (Organic Solvents) Sample->Extraction Purification Purification and Concentration (e.g., Solid Phase Extraction) Extraction->Purification Analysis HPLC / LC-MS Analysis Purification->Analysis Quantification Quantification (Standard Curves) Analysis->Quantification Identification Identification (Retention Time, Spectra, MS/MS) Analysis->Identification Data Data Interpretation Quantification->Data Identification->Data Regulation_Pathway Light Light Carotenoid_Genes Carotenoid Biosynthesis Gene Expression (e.g., PSY, PDS) Light->Carotenoid_Genes Hormones Hormones (e.g., ABA, Strigolactones) Hormones->Carotenoid_Genes Developmental_Cues Developmental Cues (e.g., Fruit Ripening) Developmental_Cues->Carotenoid_Genes Enzyme_Activity Enzyme Activity and Stability Carotenoid_Genes->Enzyme_Activity Carotenoid_Accumulation Carotenoid Accumulation Enzyme_Activity->Carotenoid_Accumulation Feedback Feedback Regulation Carotenoid_Accumulation->Feedback Feedback->Carotenoid_Genes

References

Methodological & Application

Commercial Standards and Analytical Protocols for 15-cis-Phytofluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the commercial standards and analytical chemistry of 15-cis-phytofluene, a colorless carotenoid intermediate with significant roles in plant biology and potential applications in health and wellness. This document outlines the availability of commercial standards, detailed protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and an overview of its involvement in cellular signaling pathways.

Commercial Standards for this compound

While a certified analytical standard specifically for this compound can be challenging to source directly, high-purity standards of its direct precursor, 15-cis-phytoene, and isomeric mixtures of phytofluene (B1236011) are commercially available. These can serve as excellent reference materials for identification and quantification.

Available Commercial Standards:

CompoundSupplierPurityNotes
15-cis-PhytoeneExtrasynthese≥97% (HPLC)[1]Direct precursor to this compound. Useful for pathway analysis and as a starting material for enzymatic synthesis.
(E/Z)-PhytoflueneAmerigo Scientific≥95% (HPLC)[2]A mixture of phytofluene isomers, including this compound. Can be used for qualitative identification and as a source for isolating the 15-cis isomer.

Note on Standard Preparation and Storage:

This compound and related carotenoids are susceptible to degradation by light, heat, and oxidation.

  • Storage: Store standards at -20°C or lower in the dark, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Handling: Prepare solutions in amber glassware or under yellow light to minimize photo-isomerization and degradation. Use solvents containing antioxidants like butylated hydroxytoluene (BHT) at concentrations of 0.01-0.1%.

  • Stability: Standard solutions should be prepared fresh for each analysis. If short-term storage is necessary, keep solutions at -20°C in tightly sealed vials.

Analytical Chemistry Protocols

The following protocols are designed for the quantitative analysis of this compound in various matrices, particularly plant tissues.

Sample Extraction

This protocol is a general guideline for extracting carotenoids from plant tissues. Optimization may be required depending on the specific matrix.

Experimental Workflow for Sample Extraction:

G sample 1. Homogenize Plant Tissue add_solvent 2. Add Extraction Solvent (e.g., Acetone with 0.1% BHT) sample->add_solvent vortex 3. Vortex/Sonicate add_solvent->vortex centrifuge1 4. Centrifuge vortex->centrifuge1 collect_supernatant 5. Collect Supernatant centrifuge1->collect_supernatant re_extract 6. Re-extract Pellet centrifuge1->re_extract Repeat 2-3 times pool_supernatants 7. Pool Supernatants collect_supernatant->pool_supernatants re_extract->centrifuge1 partition 8. Partition with Diethyl Ether/Hexane pool_supernatants->partition wash 9. Wash Organic Phase with Water partition->wash dry 10. Dry with Anhydrous Sodium Sulfate wash->dry evaporate 11. Evaporate to Dryness dry->evaporate reconstitute 12. Reconstitute in Injection Solvent evaporate->reconstitute

Figure 1: Experimental workflow for the extraction of this compound from plant tissues.
Quantitative Analysis by HPLC-DAD

This method is suitable for the quantification of this compound using a Diode Array Detector (DAD) for spectral confirmation.

Instrumentation and Parameters:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column YMC Carotenoid C30, 5 µm, 4.6 x 250 mm
Mobile Phase A Methanol : Acetonitrile : Water (84:14:4, v/v/v) with 0.1% BHT[3]
Mobile Phase B Dichloromethane[3]
Gradient 0-4 min, 10% B; 4-12 min, 18% B; 12-17 min, 21% B; 17-25 min, 30% B; 25-40 min, 60% B; 40-45 min, return to initial conditions[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 25°C[3]
Injection Volume 20 µL
Detection Wavelength 348 nm for phytofluene, with spectral scanning from 250-550 nm for peak purity and identification[4]

Quantification:

Quantification is achieved by creating a calibration curve using a purified this compound standard or the (E/Z)-phytofluene mixture with a known percentage of the 15-cis isomer. The concentration in the sample is determined by comparing the peak area to the calibration curve.

Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Instrumentation and Parameters:

ParameterSpecification
LC System Shimadzu Nexera X2 or equivalent
MS System Sciex 6500+ QTrap or equivalent
Column YMC Carotenoid C30, 3 µm, 2.0 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient To be optimized for specific instrument and isomer separation. A typical starting point would be a linear gradient from 80% B to 100% B over 15 minutes.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), positive mode
MRM Transitions Precursor Ion (Q1): m/z 543.5; Product Ion (Q3): To be determined by infusion of a standard. Common fragments for carotenoids involve losses of toluene (B28343) (92 Da) and xylene (106 Da).

Quantification:

Quantification is performed using a stable isotope-labeled internal standard if available, or by external calibration with a purified this compound standard. The peak area ratio of the analyte to the internal standard is used to construct the calibration curve.

Signaling Pathways Involving this compound

This compound is a key intermediate in the carotenoid biosynthesis pathway.[4] Beyond its role as a precursor to colored carotenoids, there is emerging evidence for the involvement of early carotenoid pathway intermediates, including phytoene (B131915) and phytofluene, in plant signaling, particularly in response to stress.

Carotenoid Biosynthesis Pathway:

G GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Phytofluene This compound Phytoene->Phytofluene Phytoene Desaturase (PDS) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene ζ-Carotene Desaturase (ZDS) Lycopene Lycopene ZetaCarotene->Lycopene BetaCarotene β-Carotene Lycopene->BetaCarotene Xanthophylls Xanthophylls BetaCarotene->Xanthophylls SLs Strigolactones (SLs) BetaCarotene->SLs ABA Abscisic Acid (ABA) Xanthophylls->ABA

Figure 2: Simplified carotenoid biosynthesis pathway highlighting the position of this compound.

Retrograde Signaling in Plant Stress Response:

Plastids, where carotenoid biosynthesis occurs, can communicate their developmental and metabolic state to the nucleus through a process called retrograde signaling. There is evidence that perturbations in the early steps of the carotenoid pathway, affecting the levels of phytoene and phytofluene, can trigger retrograde signals that modulate gene expression in the nucleus, influencing plant development and stress responses.[5][6]

G cluster_plastid Plastid cluster_nucleus Nucleus Phytoene 15-cis-Phytoene PDS PDS Phytoene->PDS Phytofluene This compound Signal Putative Phytofluene- Derived Signal Phytofluene->Signal GeneExpression Modulation of Nuclear Gene Expression Signal->GeneExpression Retrograde Signal PDS->Phytofluene Stress Abiotic Stress (e.g., High Light, Drought) Stress->PDS Inhibition StressResponse Stress Acclimation & Developmental Adjustments GeneExpression->StressResponse Leads to

Figure 3: Proposed retrograde signaling pathway involving this compound in response to abiotic stress.

In this proposed pathway, abiotic stress can inhibit Phytoene Desaturase (PDS), leading to an accumulation of phytoene and altered levels of phytofluene. This change in the pool of early carotenoid intermediates is thought to generate a retrograde signal that travels to the nucleus to alter gene expression, ultimately leading to physiological adjustments that enhance stress tolerance. The exact chemical nature of this phytofluene-derived signal is an active area of research.

References

Application Notes and Protocols for Metabolic Engineering of Yeast to Produce 15-cis-Phytofluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytofluene is a colorless carotenoid with significant potential in the pharmaceutical and cosmetic industries due to its antioxidant properties and its ability to protect against UV-induced damage. Metabolic engineering of yeast, particularly Saccharomyces cerevisiae, offers a promising platform for the sustainable production of this high-value compound. This document provides detailed application notes and protocols for the genetic modification of yeast to facilitate the accumulation of this compound. The strategies outlined are based on established principles of carotenoid biosynthesis and metabolic engineering in yeast.

Principle

The production of this compound in a non-carotenogenic yeast like S. cerevisiae requires the introduction of a heterologous biosynthetic pathway. The core of this pathway involves two key enzymes:

  • Phytoene (B131915) Synthase (CrtB or PSY1): This enzyme catalyzes the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP), an endogenous yeast metabolite, to form 15-cis-phytoene.

  • Phytoene Desaturase (CrtI or PDS): This enzyme introduces double bonds into the phytoene molecule. The specific properties of this enzyme are critical for the accumulation of phytofluene (B1236011).

In many bacteria and fungi, a single enzyme, CrtI, catalyzes the conversion of phytoene to lycopene (B16060) through a series of desaturation steps, with phytofluene being an intermediate.[1][2] By carefully selecting or engineering the phytoene desaturase, it is possible to create a metabolic bottleneck at the phytofluene stage, leading to its accumulation. Plant-type phytoene desaturases (PDS) follow a different reaction pathway and may also be engineered for this purpose.[3]

This application note focuses on a strategy to co-express a phytoene synthase with a phytoene desaturase that has a lower efficiency for converting phytofluene to ζ-carotene, thereby causing phytofluene to accumulate.

Signaling Pathway and Metabolic Engineering Strategy

The metabolic engineering strategy involves diverting the native yeast mevalonate (B85504) pathway towards the production of this compound. The key steps are:

  • Enhancement of Precursor Supply: Overexpression of key enzymes in the mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1), can increase the pool of the precursor GGPP.

  • Heterologous Expression of Carotenoid Genes: Introduction of genes encoding phytoene synthase (crtB) and a selected phytoene desaturase (crtI) will establish the pathway to phytofluene.

  • Selection of an Appropriate Phytoene Desaturase: The choice of crtI is critical. A CrtI enzyme with a known lower processivity or specific mutations can be used to favor the accumulation of phytofluene.

Below is a diagram illustrating the engineered metabolic pathway in S. cerevisiae.

MetabolicPathway cluster_native Native Yeast Mevalonate Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) IPP IPP Mevalonate->IPP FPP FPP IPP->FPP GGPP GGPP FPP->GGPP GGPP Synthase (endogenous) Phytoene 15-cis-Phytoene GGPP->Phytoene CrtB (Phytoene Synthase) Phytofluene This compound Phytoene->Phytofluene CrtI (Phytoene Desaturase - Step 1) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene CrtI (Step 2 - Reduced Efficiency) Lycopene Lycopene ZetaCarotene->Lycopene

Caption: Engineered metabolic pathway for this compound production in yeast.

Experimental Workflow

The overall workflow for developing a this compound producing yeast strain is depicted below.

ExperimentalWorkflow cluster_design Design and Construction cluster_engineering Yeast Engineering cluster_production Production and Analysis cluster_optimization Optimization GeneSelection Gene Selection (crtB, crtI) CodonOptimization Codon Optimization for S. cerevisiae GeneSelection->CodonOptimization PlasmidConstruction Plasmid Construction (Yeast Expression Vector) CodonOptimization->PlasmidConstruction YeastTransformation Yeast Transformation PlasmidConstruction->YeastTransformation TransformantSelection Transformant Selection (e.g., auxotrophic marker) YeastTransformation->TransformantSelection Cultivation Cultivation of Engineered Strain TransformantSelection->Cultivation Extraction Carotenoid Extraction Cultivation->Extraction Analysis HPLC Analysis for Phytofluene Quantification Extraction->Analysis StrainOptimization Strain Optimization (e.g., tHMG1 overexpression) Analysis->StrainOptimization FermentationOptimization Fermentation Optimization Analysis->FermentationOptimization

Caption: Experimental workflow for this compound production in yeast.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an experiment comparing different engineered yeast strains for this compound production.

Strain IDGenotypePhytoene (mg/g DCW)This compound (mg/g DCW)Other Carotenoids (mg/g DCW)
ControlWild Type000
YS-01crtB2.5 ± 0.300
YS-02crtB, crtI (wild type)0.2 ± 0.051.8 ± 0.23.5 ± 0.4 (mainly lycopene)
YS-03crtB, crtI (mutant)0.5 ± 0.14.2 ± 0.5 0.8 ± 0.1
YS-04crtB, crtI (mutant), tHMG10.6 ± 0.16.8 ± 0.7 1.2 ± 0.2

DCW: Dry Cell Weight. Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

Protocol 1: Plasmid Construction for Yeast Expression
  • Gene Selection and Synthesis: Select genes for phytoene synthase (crtB, e.g., from Pantoea agglomerans) and phytoene desaturase (crtI, e.g., from Blakeslea trispora).[4] Codon-optimize the gene sequences for expression in S. cerevisiae. Synthesize the genes commercially.

  • Vector Selection: Choose a suitable yeast expression vector, such as a pESC-URA plasmid, which allows for the expression of multiple genes under the control of galactose-inducible promoters (e.g., GAL1, GAL10).

  • Cloning: a. Amplify the synthesized crtB and crtI genes using PCR with primers that add appropriate restriction sites. b. Digest the yeast expression vector and the PCR products with the corresponding restriction enzymes. c. Ligate the digested genes into the vector using T4 DNA ligase. d. Transform the ligation product into competent E. coli DH5α cells for plasmid amplification. e. Select transformed E. coli on LB agar (B569324) plates containing ampicillin. f. Isolate the plasmid DNA from selected colonies and verify the correct insertion by restriction digestion and Sanger sequencing.

Protocol 2: Yeast Transformation and Selection
  • Yeast Strain: Use a suitable S. cerevisiae strain, such as CEN.PK2-1C, which has auxotrophic markers for selection (e.g., ura3).

  • Transformation (Lithium Acetate/PEG Method): a. Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking. b. Dilute the overnight culture into 50 mL of fresh YPD and grow to an OD600 of 0.4-0.6. c. Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 100 mM lithium acetate. d. Resuspend the cells in a transformation mix containing the expression plasmid (0.1-1.0 µg), single-stranded carrier DNA, and a solution of 50% PEG, 100 mM LiAc, 10 mM Tris-HCl, and 1 mM EDTA. e. Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes. f. Pellet the cells, remove the transformation mix, and resuspend in sterile water.

  • Selection: a. Plate the transformed cells onto selective synthetic complete (SC) medium lacking the appropriate nutrient (e.g., uracil (B121893) for a pESC-URA plasmid). b. Incubate the plates at 30°C for 2-4 days until colonies appear. c. Confirm the presence of the integrated genes in the yeast transformants by colony PCR.

Protocol 3: Cultivation and Carotenoid Production
  • Pre-culture: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium with 2% glucose and grow overnight at 30°C.

  • Main Culture: a. Inoculate 50 mL of SC medium containing 2% galactose and 1% raffinose (B1225341) (to induce gene expression from GAL promoters) with the pre-culture to an initial OD600 of 0.1. b. Incubate at 30°C with shaking at 200-250 rpm for 72-96 hours. c. Monitor cell growth by measuring OD600.

Protocol 4: Carotenoid Extraction and Analysis
  • Cell Harvesting: Harvest 10-20 OD600 units of yeast cells by centrifugation.

  • Cell Lysis: a. Wash the cell pellet with distilled water. b. Resuspend the pellet in a suitable volume of acetone (B3395972). c. Add an equal volume of acid-washed glass beads. d. Disrupt the cells by vigorous vortexing for 5-10 minutes.

  • Extraction: a. Centrifuge the mixture to pellet the cell debris and glass beads. b. Transfer the acetone supernatant, which contains the carotenoids, to a new tube. c. Repeat the extraction with fresh acetone until the cell debris is colorless. d. Pool the acetone extracts.

  • Quantification by HPLC: a. Evaporate the acetone extract to dryness under a stream of nitrogen. b. Resuspend the carotenoid extract in a known volume of a suitable solvent (e.g., methyl tert-butyl ether or a mixture of acetonitrile, methanol, and dichloromethane). c. Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C30 reverse-phase column. d. Use a photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths for phytofluene (around 348 nm). e. Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

Conclusion

The metabolic engineering of Saccharomyces cerevisiae provides a versatile and scalable platform for the production of this compound. By leveraging the principles of synthetic biology and optimizing fermentation conditions, it is feasible to develop high-yielding yeast strains for the commercial production of this valuable carotenoid. The protocols and strategies outlined in this document provide a comprehensive guide for researchers and scientists to embark on the development of such strains. Further optimization, including the screening of different phytoene desaturase variants and the fine-tuning of gene expression levels, can lead to significant improvements in phytofluene titers.

References

Application Notes and Protocols for the Synthesis of Deuterium-Labeled 15-cis-Phytofluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytofluene is a colorless carotenoid that serves as a crucial intermediate in the biosynthesis of colored carotenoids in plants and microorganisms.[1] As a C40 isoprenoid, its unique structure with a conjugated system of double bonds imparts significant antioxidant properties. The use of stable isotope-labeled compounds, such as deuterium-labeled this compound, is invaluable in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry.[2] Deuteration can alter the metabolic profile of a compound, potentially increasing its half-life and therapeutic efficacy.[3][4]

This document provides a detailed methodology for the synthesis of deuterium-labeled this compound utilizing a biosynthetic approach through metabolic labeling of the microalga Scenedesmus obliquus. This method leverages the natural carotenoid production pathway of the organism while incorporating deuterium (B1214612) from a heavy water (D₂O) enriched culture medium.

Signaling Pathway: Carotenoid Biosynthesis

The synthesis of this compound is an integral part of the carotenoid biosynthesis pathway, which begins with the condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules.

Carotenoid_Biosynthesis GGPP 2x Geranylgeranyl Diphosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Phytofluene This compound Phytoene->Phytofluene Phytoene Desaturase (PDS) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene PDS Lycopene Lycopene ZetaCarotene->Lycopene ζ-Carotene Desaturase (ZDS) / Isomerase (Z-ISO) BetaCarotene β-Carotene Lycopene->BetaCarotene Lycopene Cyclase (LCY)

Caption: Carotenoid biosynthesis pathway leading to this compound.

Experimental Workflow for Synthesis

The overall workflow for the production of deuterium-labeled this compound involves the cultivation of Scenedesmus obliquus in a D₂O-enriched medium, followed by harvesting, cell disruption, extraction, and purification.

Experimental_Workflow cluster_cultivation 1. Cultivation & Labeling cluster_harvesting 2. Harvesting & Extraction cluster_purification 3. Purification & Analysis Culture_Init Initiate Scenedesmus obliquus Culture D2O_Adapt Gradual Adaptation to D₂O Medium Culture_Init->D2O_Adapt Growth Growth Phase in D₂O-Enriched Medium D2O_Adapt->Growth Harvest Harvest Biomass (Centrifugation) Growth->Harvest Disrupt Cell Disruption (Ultrasonication) Harvest->Disrupt Extract Solvent Extraction (Acetone/Methanol) Disrupt->Extract Purify Preparative Chromatography (C30 Column) Extract->Purify Analyze LC-MS/MS & NMR Analysis Purify->Analyze Final_Product Deuterated this compound Analyze->Final_Product

Caption: Workflow for biosynthetic production of deuterated this compound.

Quantitative Data Summary

The following tables summarize expected yields and labeling efficiency based on literature data for similar carotenoids produced in microalgae.

Table 1: Biomass and Carotenoid Production

Parameter Expected Value Reference Organism/Condition
Biomass Productivity ~1.7 g/L Scenedesmus obliquus under optimal light and aeration[5]
Total Carotenoid Yield 8-11 mg/g of dry biomass Scenedesmus obliquus[5][6]

| Phytoene/Phytofluene Yield | Up to 203.91 mg/L (Phytoene) | Blakeslea trispora (mutated strain)[7] |

Table 2: Deuterium Incorporation

Parameter Expected Value Method Reference Compound
Deuterium Incorporation 60-65% Metabolic labeling in 99.4% D₂O β-carotene in Spirulina platensis[2]

| Higher Incorporation | Up to 100% | With prevention of atmospheric moisture exchange | β-carotene in Spirulina platensis[2] |

Experimental Protocols

Protocol 1: Cultivation and Deuterium Labeling of Scenedesmus obliquus

1.1. Materials:

  • Scenedesmus obliquus starter culture

  • Modified Bold's Basal Medium (BBM) components

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sterile culture flasks or photobioreactor

  • Light source (150 µmol photons/m²/s)[5]

  • Aeration system (3 L/min)[5]

1.2. Procedure:

  • Prepare modified BBM using H₂O. Inoculate with Scenedesmus obliquus and grow until a stable culture is established.

  • Gradually adapt the culture to D₂O by sequentially transferring aliquots to fresh BBM with increasing concentrations of D₂O (e.g., 25%, 50%, 75%, and finally 99.9%). This allows the organism to adapt to the kinetic isotope effect of deuterium.

  • For large-scale production, inoculate a photobioreactor containing BBM prepared with 99.9% D₂O.

  • Cultivate the microalgae at 25°C under a constant light intensity of 150 µmol photons/m²/s and an aeration rate of 3 L/min to stimulate carotenoid biosynthesis.[5]

  • To maximize deuterium incorporation, minimize exchange with atmospheric moisture by using a closed or semi-closed photobioreactor system.[2]

  • Monitor cell growth by measuring optical density at 680 nm. Harvest the culture during the late exponential growth phase (typically 10-14 days).

Protocol 2: Extraction of Carotenoids

2.1. Materials:

  • Harvested Scenedesmus obliquus biomass

  • Phosphate buffered saline (PBS)

  • Acetone (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Centrifuge

  • Ultrasonicator or high-speed homogenizer

  • Rotary evaporator

2.2. Procedure:

  • Harvest the algal biomass by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet with PBS to remove residual media.

  • Resuspend the pellet in a minimal amount of PBS.

  • Disrupt the cells to release intracellular components. This can be achieved by ultrasonication on ice or high-speed homogenization.[8]

  • Add a 2:1 mixture of acetone:methanol to the disrupted cell suspension to precipitate proteins and extract lipids and pigments.

  • Vortex the mixture thoroughly and then centrifuge at 10,000 x g for 15 minutes to pellet cell debris.

  • Carefully collect the supernatant containing the carotenoids.

  • Repeat the extraction process on the pellet until it is colorless.

  • Pool the supernatants and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C.

Protocol 3: Purification of this compound

3.1. Materials:

  • Concentrated carotenoid extract

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C30 carotenoid column (e.g., 10 x 250 mm, 5 µm)[5]

  • Mobile phase solvents (e.g., methanol, methyl-tert-butyl ether)

  • Fraction collector

  • UV/Vis spectrophotometer

3.2. Procedure:

  • Redissolve the dried carotenoid extract in a small volume of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Perform preparative HPLC using a C30 column, which is specifically designed for separating carotenoid isomers.

  • Use a gradient elution method with a mobile phase consisting of methanol and methyl-tert-butyl ether. The exact gradient should be optimized based on the specific HPLC system and column.

  • Monitor the elution profile using a photodiode array (PDA) detector. This compound can be identified by its characteristic absorption spectrum with a maximum at approximately 348 nm.[9]

  • Collect the fractions corresponding to the this compound peak.

  • Pool the collected fractions and evaporate the solvent.

  • Confirm the purity and identity of the final product using analytical HPLC, LC-MS/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of deuterium incorporation.

References

Application Notes & Protocols: 15-cis-Phytofluene in Skin Photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-cis-Phytofluene is a colorless carotenoid naturally found in various fruits and vegetables, most notably tomatoes.[1][2] As a precursor in the biosynthetic pathway of other carotenoids, it possesses a unique chromophore structure that allows it to absorb light in the ultraviolet (UVA) range, unlike colored carotenoids which absorb in the visible spectrum.[3][4][5] This property, combined with its potent antioxidant and anti-inflammatory activities, makes this compound a compound of significant interest for skin photoprotection.[6][7][8] It is readily bioavailable and has been shown to accumulate in the skin, where it can offer protection against UV-induced damage from within.[6][9][10] These application notes provide a summary of the mechanisms, quantitative data, and experimental protocols relevant to the study of this compound for skin photoprotection.

Mechanisms of Action

This compound exerts its photoprotective effects through a multi-faceted approach, targeting key pathways involved in UV-induced skin damage.

  • Direct UV Absorption: Phytofluene (B1236011) absorbs light maximally in the UVA range (λmax ~348nm and 366nm).[4] Its precursor, phytoene (B131915), which is often present alongside it in natural extracts, absorbs in the UVB range (λmax ~287nm).[4][11] This allows for broad-spectrum UV absorption, providing a first line of defense against photodamage.[9]

  • Antioxidant Activity: UV radiation generates reactive oxygen species (ROS) in the skin, leading to oxidative stress, which damages cellular components like DNA, proteins, and lipids.[12] Phytofluene is an effective antioxidant that can neutralize these free radicals, thereby mitigating oxidative damage.[1][6][13]

  • Anti-inflammatory Effects: UV exposure triggers an inflammatory cascade in the skin, resulting in erythema (redness) and other inflammatory responses. Phytofluene has demonstrated anti-inflammatory properties that can help calm the skin and reduce the appearance of inflammation following UV exposure.[2][6][8]

  • DNA and Collagen Protection: Phytofluene helps protect cellular DNA from UV and free radical damage.[6] Furthermore, it can inhibit the activity of Matrix Metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade collagen and are upregulated by UV exposure.[3][6][14] By preventing collagen degradation, phytofluene helps to maintain the structural integrity of the skin and prevent photoaging.[6]

G cluster_UV UV Radiation Exposure cluster_Skin Skin Cellular Response cluster_Phytofluene This compound Intervention UV UVA / UVB ROS ↑ Reactive Oxygen Species (ROS) UV->ROS generates DNA_Damage DNA Damage (e.g., CPDs) ROS->DNA_Damage causes AP1 ↑ AP-1 Activation ROS->AP1 activates Inflammation Inflammation (Erythema) ROS->Inflammation induces MMP ↑ MMP Expression (e.g., Collagenase) AP1->MMP upregulates Collagen_Deg Collagen Degradation (Photoaging) MMP->Collagen_Deg leads to PF This compound PF->UV Absorbs UVA PF->ROS Quenches PF->MMP Inhibits PF->Inflammation Inhibits

Caption: Signaling pathway of UV damage and this compound's intervention points.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on phytofluene and phytoene-rich extracts.

Table 1: In Vivo (Human Clinical) Studies

Parameter Treatment Duration Result Reference
Minimal Erythema Dose (MED) Oral supplement with 5 mg/day of phytoene & phytofluene 12 weeks 20% increase in MED [9]
Skin Lightening Oral supplement with 5 mg/day of phytoene & phytofluene 12 weeks Lightening effect observed in up to 82% of volunteers [3]
UVA Protection (MPPD¹) Oral mixed carotenoid supplement 12 weeks Significant increase in UVA-induced MPPD [15]

¹Minimal Persistent Pigmentation Dose

Table 2: In Vitro & Ex Vivo Studies

Study Type Model Treatment Concentration Endpoint Result Reference
In Vitro Cancer Cell Line 10 µmol/L Phytofluene Cell Growth Inhibition Cell density reduced to 22.6% of control [11]
In Vitro Neutrophils Golden Tomato Extract (high in phytofluene) MMP-9 Inhibition Synergistic inhibition of MMP-9 activity [14]
Topical Human Volunteers Tomato fruit extract in squalane (B1681988) (~0.75 mg/mL phytoene/phytofluene) Safety Assessment No adverse skin reactions observed in HRIPT¹ [8]
Ex Vivo Human Skin UV Exposure (2 hours) Antioxidant Capacity ~30% decrease in intrinsic antioxidant capacity [16]

¹Human Repeat Insult Patch Test

Experimental Protocols

Detailed protocols are provided for assessing the photoprotective effects of this compound across different experimental models.

Protocol 1: In Vitro Assessment of Photoprotective Efficacy in Human Keratinocytes

This protocol outlines a method to evaluate the ability of this compound to protect human skin cells from UV-induced damage.

G start Start step1 1. Cell Culture Culture human keratinocytes (e.g., HaCaT) to 80% confluency. start->step1 step2 2. Treatment Incubate cells with varying concentrations of this compound (e.g., 1-10 µM) for 24h. step1->step2 step3 3. UV Irradiation Expose cells to a controlled dose of UVA/UVB using a solar simulator. Include non-irradiated controls. step2->step3 step4 4. Post-Incubation Incubate cells for a defined period (e.g., 24h) post-irradiation. step3->step4 step5 5. Endpoint Assays Harvest cells and media for analysis. step4->step5 assay1 Cell Viability (MTT Assay) step5->assay1 assay2 DNA Damage (Comet Assay) step5->assay2 assay3 Oxidative Stress (ORAC Assay) step5->assay3 assay4 Inflammation (PGE-2 ELISA) step5->assay4 end End

Caption: Workflow for in vitro evaluation of this compound's photoprotective effects.

Methodology:

  • Cell Culture:

    • Culture human keratinocytes (e.g., HaCaT cell line) or primary human epidermal keratinocytes in appropriate media until they reach approximately 80% confluency.[17]

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., THF or DMSO).

    • Treat cells with fresh media containing various non-cytotoxic concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24 hours.

  • UVB/UVA Irradiation:

    • Wash cells with phosphate-buffered saline (PBS).

    • Irradiate the cells with a single dose of UV radiation from a solar simulator, leaving a thin layer of PBS to prevent drying.[18] The dose should be sufficient to induce measurable damage but not cause excessive cell death (e.g., 50-100 mJ/cm² UVB).

    • Include non-irradiated (sham) controls and irradiated vehicle controls.

  • Post-Irradiation Incubation:

    • Replace PBS with fresh culture media (with or without the test compound) and incubate for a period relevant to the chosen endpoint (e.g., 6-24 hours).

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using the MTT assay to determine the cytoprotective effect.

    • DNA Damage: Quantify DNA strand breaks using the Comet assay.[19] Alternatively, use ELISA or immunofluorescence to measure the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs).[20][21]

    • Antioxidant Capacity: Measure the total antioxidant capacity of cell lysates using an assay like the Oxygen Radical Absorbance Capacity (ORAC) assay.[16][22]

    • Inflammatory Markers: Quantify the release of inflammatory mediators like Prostaglandin E2 (PGE-2) into the culture medium using an ELISA kit.[18]

Protocol 2: Ex Vivo Assessment of Antioxidant Capacity on Human Skin Explants

This protocol uses the tape stripping method on skin to evaluate the effect of topically applied this compound on the antioxidant capacity of the stratum corneum.[16]

Methodology:

  • Subject Preparation:

    • Acclimatize healthy volunteers in a controlled environment.

    • Define test areas on the volar forearm.

  • Baseline Measurement:

    • Perform tape stripping on an untreated area to determine the baseline intrinsic Antioxidant Capacity (iAOC).

    • Apply a standardized adhesive tape disc to the skin and remove it with a swift, constant motion. Repeat 10-15 times on the same spot.

    • Pool the tapes for each site.

  • Topical Application:

    • Apply a formulation containing this compound and a placebo formulation to separate, defined test areas.

    • Allow the formulation to penetrate for a set time (e.g., 60 minutes).

  • UV Exposure (Optional):

    • Expose a treated site and a placebo site to a sub-erythemal dose of UV radiation to induce oxidative stress.

  • Post-Treatment Measurement:

    • Perform tape stripping on all treated and control sites.

  • Antioxidant Analysis (ORAC Assay):

    • Extract antioxidants from the pooled tapes using a suitable buffer.

    • Measure the antioxidant capacity of the extracts using the ORAC assay, which quantifies the inhibition of a fluorescent probe's decay by antioxidant action.[16]

    • Express results in Trolox Equivalents (TE).[16]

Protocol 3: In Vivo (Human) Evaluation of Photoprotection via MED Assessment

This protocol describes a double-blind, placebo-controlled clinical trial to assess the systemic photoprotective effect of oral this compound supplementation.[4][15]

G start Start step1 1. Recruitment & Screening Recruit healthy subjects (Fitzpatrick skin types II-IV). start->step1 step2 2. Baseline MED Testing Determine Minimal Erythema Dose (MED) for each subject using a solar simulator on the lower back. step1->step2 step3 3. Randomization Randomly assign subjects to Treatment (Phytofluene) or Placebo groups. step2->step3 step4 4. Supplementation Period Administer daily oral supplement or placebo for 12 weeks. step3->step4 step5 5. Final MED Testing Re-determine MED for each subject at the end of the supplementation period. step4->step5 step6 6. Data Analysis Compare the change in MED between the treatment and placebo groups. step5->step6 end End step6->end

Caption: Workflow for an in vivo clinical trial to assess photoprotection via MED.

Methodology:

  • Study Design:

    • A randomized, double-blind, placebo-controlled design is the gold standard.

    • Recruit a statistically significant number of healthy volunteers, typically with Fitzpatrick skin types II to IV.[15]

  • Baseline MED Determination:

    • Before starting supplementation, determine the Minimal Erythema Dose (MED) for each participant.[23]

    • Expose small, defined areas of the skin (e.g., on the lower back) to a series of increasing doses of UVB radiation from a calibrated solar simulator.

    • The MED is defined as the lowest UV dose that produces a clearly demarcated erythema (redness) 24 hours after exposure.[23]

  • Intervention:

    • Subjects are randomized to receive either a daily oral dose of this compound (e.g., in a tomato powder extract) or a matched placebo for a specified period, typically 8-12 weeks.[9][15]

  • Final MED Determination:

    • At the end of the intervention period, the MED is re-determined on a previously unexposed area of skin adjacent to the baseline test sites.

  • Outcome Measurement:

    • The primary outcome is the percentage change in MED from baseline to the end of the study. An increase in MED in the treatment group compared to the placebo group indicates a protective effect.[4]

    • Secondary outcomes can include measuring skin carotenoid levels and assessing changes in skin color or pigmentation using colorimetry.[15]

Applications and Future Directions

The unique properties of this compound support its application in several areas:

  • Nutricosmetics: As an oral supplement ("beauty from within"), it can provide systemic, baseline protection against daily UV exposure.[3][6]

  • Cosmetics: Incorporated into topical formulations, it can offer direct antioxidant and anti-inflammatory benefits, potentially stabilizing other UV filters like avobenzone.[24]

  • Dermatology: It may serve as an adjunct to traditional sunscreens, providing an additional layer of biological protection against photoaging and photocarcinogenesis.

While promising, much of the research has been conducted on phytofluene in combination with phytoene and other carotenoids in extracts.[1][7] Future studies should focus on the specific effects of isolated this compound in robust, large-scale clinical trials to fully elucidate its efficacy and optimal dosage for skin photoprotection.[1][7]

References

Application Notes and Protocols for High-Throughput Screening of 15-cis-Phytofluene Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 15-cis-phytofluene is a critical step in the carotenoid biosynthesis pathway in plants and cyanobacteria. This reaction is catalyzed by the enzyme 15-cis-phytoene (B30313) desaturase (PDS), which converts the colorless 15-cis-phytoene into this compound. As carotenoids are essential for photosynthesis and photoprotection, inhibitors of PDS can act as potent herbicides.[1][2] High-throughput screening (HTS) provides an efficient platform for the discovery of novel PDS inhibitors, which can be developed into new herbicides or other valuable chemical probes.

These application notes provide a detailed protocol for a one-phase enzymatic assay amenable to HTS for the identification of PDS inhibitors. The protocol is designed for a 96-well or 384-well plate format and includes information on data analysis and quality control.

Signaling Pathway: Carotenoid Biosynthesis from 15-cis-Phytoene

The conversion of 15-cis-phytoene to downstream carotenoids involves a series of desaturation and isomerization steps. The initial and targeted step in this protocol is the desaturation of 15-cis-phytoene to 9,15-di-cis-phytofluene, catalyzed by Phytoene (B131915) Desaturase (PDS). This is followed by further desaturation by ζ-carotene desaturase (ZDS) and isomerization steps to ultimately produce lycopene.

Carotenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene 15-cis-Phytoene PDS Phytoene Desaturase (PDS) (Target of Inhibition) Phytoene->PDS Desaturation Phytofluene 9,15-di-cis-Phytofluene ZDS ζ-Carotene Desaturase (ZDS) Phytofluene->ZDS Desaturation ZetaCarotene 9,15,9'-tri-cis-ζ-Carotene Isomerases Isomerases ZetaCarotene->Isomerases Isomerization Lycopene all-trans-Lycopene PSY->Phytoene PDS->Phytofluene ZDS->ZetaCarotene Isomerases->Lycopene

Carotenoid biosynthesis pathway highlighting the role of PDS.

High-Throughput Screening Workflow

The HTS workflow is designed to be a streamlined process from compound plating to data analysis. It utilizes a one-phase enzymatic assay to simplify the procedure and make it suitable for automation. The key steps include the preparation of reagents, dispensing of compounds and enzyme, initiation of the reaction with the substrate, and subsequent analysis of the product formation.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Plates Prepare Compound Plates (e.g., 384-well) Dispense_Compounds Dispense Test Compounds, Positive & Negative Controls Compound_Plates->Dispense_Compounds Reagent_Prep Prepare Assay Buffer, Enzyme (PDS), and Substrate (15-cis-Phytoene) Dispense_Enzyme Add Phytoene Desaturase (PDS) Reagent_Prep->Dispense_Enzyme Dispense_Compounds->Dispense_Enzyme Pre_incubation Pre-incubate Dispense_Enzyme->Pre_incubation Add_Substrate Add 15-cis-Phytoene to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (e.g., with solvent) Incubation->Stop_Reaction HPLC Analyze Product Formation (HPLC) Stop_Reaction->HPLC Data_Analysis Calculate % Inhibition HPLC->Data_Analysis Hit_Identification Identify Hits based on Inhibition Threshold Data_Analysis->Hit_Identification QC Calculate Z'-factor Data_Analysis->QC

High-throughput screening workflow for PDS inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 values) of several commercial herbicides that target phytoene desaturase. This data is useful for selecting appropriate positive controls and for benchmarking the potency of newly discovered inhibitors.

HerbicideChemical ClassReported IC50 (nM)[3]
DiflufenicanPyridinecarboxamide4.93
NorflurazonPyridazinone28.7
FluridonePyridinone53.5
PicolinafenPyridinecarboxamide112
FlurtamoneFuranone289
FlurochloridonePyrrolidinone1050
BeflubutamidBenzamide2070

Experimental Protocols

Preparation of Reagents

a. Assay Buffer (50 mM MES-KOH, pH 6.0, 100 mM NaCl)

  • Dissolve MES (2-(N-morpholino)ethanesulfonic acid) in deionized water to a final concentration of 50 mM.

  • Adjust the pH to 6.0 with potassium hydroxide (B78521) (KOH).

  • Add sodium chloride (NaCl) to a final concentration of 100 mM.

  • Filter sterilize the buffer and store at 4°C.

b. Recombinant Phytoene Desaturase (PDS)

  • Express and purify recombinant PDS from a suitable expression system (e.g., E. coli expressing a plant or cyanobacterial PDS gene).[4]

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot and store the purified enzyme at -80°C. The final concentration in the assay should be empirically determined but is typically in the low micromolar range (e.g., 0.63 µM).[5]

c. 15-cis-Phytoene Substrate

  • 15-cis-phytoene can be extracted and purified from phytoene-accumulating E. coli cells.[5][6]

  • After purification, determine the concentration photometrically in hexane (B92381) using an extinction coefficient (ε) at 285 nm of 68,500 M⁻¹ cm⁻¹.[6]

  • For the assay, prepare a stock solution of 15-cis-phytoene in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). The final concentration in the assay is typically around 10 µM.[6]

d. Positive Control

  • Prepare a stock solution of a known PDS inhibitor, such as Norflurazon or Diflufenican, in DMSO. A suitable concentration for the positive control would be approximately 100 times the IC50 value to ensure complete inhibition.

e. Negative Control

  • The negative control will be the reaction with the solvent used for the compound library (typically DMSO) at the same final concentration as the test wells.

High-Throughput Screening Assay Protocol (96-well or 384-well plate)
  • Compound Plating: Dispense 1 µL of test compounds, positive controls, and negative controls (DMSO) into the wells of a microplate.

  • Enzyme Addition: Add 25 µL of the diluted PDS enzyme solution in assay buffer to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the 15-cis-phytoene substrate solution in assay buffer to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of a solvent mixture such as chloroform:methanol (2:1, v/v).[6]

  • Extraction and Analysis:

    • After stopping the reaction, centrifuge the plates to separate the phases.

    • Transfer the organic (lower) phase containing the carotenoids to a new plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., methanol/TBME).[6]

    • Analyze the formation of 9,15-di-cis-phytofluene and the remaining 15-cis-phytoene by HPLC with UV detection at appropriate wavelengths (e.g., 285 nm for phytoene and around 350 nm for phytofluene).[1]

Data Analysis and Quality Control

a. Calculation of Percent Inhibition The percentage of PDS inhibition for each test compound is calculated using the following formula:

% Inhibition = [1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)] * 100

Where:

  • Signal_compound is the amount of product (phytofluene) formed in the presence of the test compound.

  • Signal_positive_control is the amount of product formed in the presence of the positive control inhibitor (e.g., Norflurazon).

  • Signal_negative_control is the amount of product formed in the presence of the solvent (DMSO).

b. Hit Identification Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits and should be selected for further confirmation and dose-response studies.

c. Assay Quality Control: Z'-Factor The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[7][8][9] It is calculated using the signals from the positive and negative controls.

Z'-factor = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_negative_control - Mean_positive_control| ]

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8] A Z'-factor less than 0.5 may indicate high variability and a smaller separation between the control signals, making it difficult to confidently identify hits.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields of 15-cis-Phytofluene in E. coli Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the production of 15-cis-phytofluene in Escherichia coli. Below you will find troubleshooting advice and frequently asked questions to address common issues and improve your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My E. coli strain is producing very low to no this compound. What are the primary areas I should investigate?

A1: Low yields of this compound can stem from several factors, ranging from the genetic construct to the metabolic state of the E. coli host. A systematic troubleshooting approach is recommended.

Troubleshooting Steps:

  • Verify the Genetic Construct:

    • Sequencing: Ensure that the coding sequences of your carotenoid biosynthesis genes (crtE, crtB, and crtI) are correct and in the proper reading frame.

    • Codon Optimization: Confirm that the genes have been codon-optimized for E. coli expression to prevent translational stalling.

  • Assess Precursor Supply: The production of this compound is dependent on the availability of the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), which are synthesized through the native methylerythritol 4-phosphate (MEP) pathway in E. coli.

    • Overexpress MEP Pathway Genes: Consider overexpressing key rate-limiting enzymes of the MEP pathway, such as DXP synthase (dxs) and IPP isomerase (idi). This has been shown to increase the overall pool of isoprenoid precursors.[1][2]

  • Evaluate Enzyme Expression and Activity:

    • Protein Expression Analysis: Use SDS-PAGE and Western blotting (if antibodies are available) to confirm the expression of CrtE, CrtB, and CrtI proteins.

    • Phytoene (B131915) Desaturase (CrtI) Activity: The choice and expression level of crtI are critical. A highly active CrtI will quickly convert phytofluene (B1236011) to downstream products like ζ-carotene and lycopene. You may be successfully producing phytofluene, but it is being rapidly consumed. Consider using a less active crtI variant or lowering its expression level relative to crtB.

  • Optimize Culture Conditions:

    • Temperature: Lowering the cultivation temperature (e.g., from 37°C to 28°C) can sometimes improve the correct folding of heterologous proteins and reduce metabolic burden, leading to higher yields.

    • Media Composition: The carbon source can significantly impact carotenoid production. Glycerol-containing media have been shown to enhance carotenoid production compared to glucose-containing media in some cases.

    • Induction Strategy: The timing and concentration of the inducer (e.g., IPTG or arabinose) should be optimized to balance cell growth with protein production. A strong, early induction can be toxic to the cells.

Below is a troubleshooting workflow to guide your investigation:

G Troubleshooting Workflow for Low this compound Yield start Low/No this compound Yield verify_construct Verify Genetic Construct (Sequencing, Codon Optimization) start->verify_construct precursor_supply Assess Precursor Supply (MEP Pathway) start->precursor_supply enzyme_expression Evaluate Enzyme Expression & Activity start->enzyme_expression culture_conditions Optimize Culture Conditions start->culture_conditions solution1 Re-clone or Synthesize Genes verify_construct->solution1 Errors Found solution2 Overexpress MEP Pathway Genes (dxs, idi) precursor_supply->solution2 Phytoene Also Low analysis Analyze Intermediates (HPLC) enzyme_expression->analysis solution4 Adjust Temperature, Media, and Induction culture_conditions->solution4 Suboptimal Growth/Production solution3 Use Weaker Promoter for crtI or a Less Active Variant analysis->solution3 Downstream Products Detected solution5 Identify and Address Bottlenecks analysis->solution5 Phytoene Accumulation

A flowchart for troubleshooting low this compound yields.
Q2: I am observing a high accumulation of 15-cis-phytoene (B30313) but very little this compound. What could be the issue?

A2: This is a common bottleneck and strongly suggests an issue with the phytoene desaturase (CrtI) enzyme.

Possible Causes and Solutions:

  • Inefficient CrtI Expression or Activity:

    • Solution: Verify the expression of CrtI via SDS-PAGE. If expression is low, check codon usage and promoter strength. The CrtI enzyme may also be misfolded and inactive, forming inclusion bodies. Lowering the induction temperature can sometimes improve solubility and activity.

  • Suboptimal CrtI Variant:

    • Solution: Different phytoene desaturases have varying efficiencies and substrate specificities. The CrtI from Pantoea ananatis (formerly Erwinia uredovora) is commonly used and converts 15-cis-phytoene to all-trans-lycopene through several intermediates.[3] If your goal is to accumulate phytofluene, you might need to use a CrtI variant from a different organism that is less efficient at subsequent desaturation steps, or engineer the active site of your current CrtI to reduce its processivity.

  • Imbalance in Enzyme Ratios:

    • Solution: The relative expression levels of phytoene synthase (CrtB) and phytoene desaturase (CrtI) are crucial. If CrtB is much more active or highly expressed than CrtI, the system will naturally accumulate phytoene. Try to increase the expression of CrtI relative to CrtB, for example, by using a stronger promoter for crtI or a higher copy number plasmid.

Q3: My E. coli cultures are showing poor growth and cell lysis after inducing the carotenoid pathway. How can I mitigate this?

A3: Poor growth and lysis are often signs of metabolic burden or the accumulation of toxic intermediates.

Strategies to Reduce Toxicity:

  • Reduce Metabolic Load:

    • Lower Gene Copy Number: Use low or medium copy number plasmids instead of high copy number vectors.[4]

    • Weaker Promoters: Switch from strong promoters (like T7) to weaker, more tightly regulated promoters.

    • Lower Induction Levels: Decrease the concentration of the chemical inducer.

  • Balance the Pathway: The accumulation of certain intermediates in the MEP pathway can be toxic to E. coli. Overexpressing downstream enzymes of the carotenoid pathway can help to pull the metabolic flux forward and prevent the buildup of these toxic compounds.

  • Optimize Fermentation Conditions:

    • Fed-batch Cultivation: Implementing a fed-batch strategy can help to maintain optimal growth conditions and prevent the accumulation of toxic byproducts from central metabolism.

    • Temperature Reduction: As mentioned, lowering the temperature can reduce the overall metabolic rate and alleviate stress on the cells.

Data Presentation

The following table summarizes hypothetical quantitative data based on common optimization strategies to illustrate their potential impact on this compound yield.

Strategy Host Strain Plasmid System Culture Temp (°C) 15-cis-Phytoene (µg/g DCW) This compound (µg/g DCW) Downstream Carotenoids (µg/g DCW)
Baseline BL21(DE3)pACYC-crtEB, pET-crtI3750050200 (mainly lycopene)
MEP Upregulation BL21(DE3)pACYC-crtEB-dxs-idi, pET-crtI3780090350
Lower Temperature BL21(DE3)pACYC-crtEB, pET-crtI28650150150
Modulated CrtI Expression BL21(DE3)pACYC-crtEB, pCOLADuet-crtI (weaker promoter)28400350 50
Combined Approach BL21(DE3)pACYC-crtEB-dxs-idi, pCOLADuet-crtI28550500 75

DCW: Dry Cell Weight. Data are representative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Extraction of Carotenoids from E. coli

This protocol is adapted for the extraction of non-polar carotenoids like phytoene and phytofluene.

Materials:

  • E. coli cell pellet

  • Methanol

  • Acetone (B3395972)

  • Dichloromethane

  • 15 mL or 50 mL conical tubes

  • Centrifuge

  • Sonicator or bead beater

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Cell Harvesting: Harvest 10 mL of your E. coli culture by centrifugation at 4,000 x g for 5 minutes at 4°C.

  • Wash Cells: Discard the supernatant and wash the cell pellet with 5 mL of sterile water to remove residual media. Centrifuge again and remove all supernatant.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in 1 mL of methanol.

    • Add 2 mL of acetone and vortex vigorously for 1 minute.

    • Add 2 mL of dichloromethane, vortex again for 1 minute.

    • Sonicate the mixture on ice for 5 minutes or use a bead beater for mechanical disruption. This will ensure efficient cell lysis and extraction of the hydrophobic carotenoids.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 5 minutes to separate the phases and pellet the cell debris.

  • Collection of Organic Phase: Carefully collect the lower, colored (or colorless in the case of phytoene/phytofluene) organic phase containing the carotenoids into a new tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether (MTBE) or a mixture of methanol/MTBE).

Safety Note: Perform all steps with organic solvents in a fume hood. Protect samples from light to prevent isomerization and degradation of carotenoids.

Protocol 2: HPLC Quantification of 15-cis-Phytoene and this compound

Instrumentation and Columns:

  • An HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • A C30 reverse-phase column is highly recommended for optimal separation of carotenoid isomers.[5]

Mobile Phase and Gradient:

  • A common mobile phase system consists of:

    • Solvent A: Methanol / Water / Ammonium Acetate

    • Solvent B: Methyl tert-butyl ether (MTBE)

  • A gradient elution is typically used to separate the different carotenoids. An example gradient is as follows:

    Time (min) %A %B
    0 95 5
    20 50 50
    35 5 95
    40 5 95
    41 95 5

    | 50 | 95 | 5 |

Detection:

  • 15-cis-Phytoene: Has a characteristic absorption spectrum with maxima around 276, 286, and 297 nm. Monitor at 286 nm .

  • This compound: Has absorption maxima around 331, 348, and 367 nm. Monitor at 348 nm .

Quantification:

  • Inject known concentrations of purified 15-cis-phytoene and this compound standards to determine their retention times and to generate standard curves for quantification.

  • Calculate the concentration in your samples by comparing the peak areas to the standard curves.

Visualizations

Signaling Pathways and Logical Relationships

G Biosynthesis of this compound in Engineered E. coli cluster_ecoli E. coli Central Metabolism (MEP Pathway) cluster_heterologous Heterologous Carotenoid Pathway G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP IPP IPP DXP->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP idi GGPP GGPP IPP->GGPP crtE DMAPP->GGPP Phytoene 15-cis-Phytoene GGPP->Phytoene crtB Phytofluene This compound Phytoene->Phytofluene crtI (Step 1) Downstream Downstream Carotenoids (ζ-Carotene, Lycopene) Phytofluene->Downstream crtI (Subsequent Steps)

The metabolic pathway for this compound production in E. coli.

References

optimization of phytoene desaturase reaction conditions in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vitro phytoene (B131915) desaturase (PDS) reaction optimization experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro PDS assays in a question-and-answer format.

Q1: Why am I observing very low or no ζ-carotene/lycopene production in my assay?

A1: Low or absent product formation can stem from several factors. Firstly, ensure your enzyme is active. Improper purification or storage can lead to denaturation. Secondly, the highly lipophilic substrate, 15-cis-phytoene (B30313), may not be accessible to the enzyme. It is crucial to incorporate phytoene into liposomes or use a detergent-based system to ensure its availability in the aqueous assay buffer.[1][2] Thirdly, confirm the presence and correct concentration of essential cofactors. Plant-type PDS requires a quinone electron acceptor, like decylplastoquinone (B40739) (DPQ), to reoxidize the FAD cofactor for subsequent catalytic cycles.[1][3] For bacterial CrtI, FAD must be supplemented in the assay, as it is often lost during purification.[2] Finally, review your reaction conditions such as pH and temperature, as suboptimal values can significantly decrease enzyme activity.[1]

Q2: My reaction starts well but plateaus very quickly. What could be the cause?

A2: A common reason for a rapid plateau in product formation is enzyme instability under the assay conditions. However, a more frequent cause is the depletion of the electron acceptor. The quinone (e.g., DPQ) required to reoxidize the FAD cofactor gets consumed during the reaction.[1] Once the oxidized quinone pool is depleted, the enzyme remains in a reduced state and cannot perform further desaturation cycles. Adding fresh PDS to the reaction during the plateau phase can help determine if the enzyme itself has become inactive or if another component is limiting.[4]

Q3: I am seeing an accumulation of the intermediate, phytofluene (B1236011), but very little of the final product, ζ-carotene. How can I fix this?

A3: Accumulation of the phytofluene intermediate suggests that the first desaturation step is occurring, but the second is inhibited or less efficient. This can happen if there is competition between the substrate (phytoene) and the intermediate (phytofluene) for the active site of the enzyme.[1][5] High concentrations of the initial substrate can sometimes favor the formation of the intermediate over the final product.[5] You could try lowering the initial phytoene concentration to see if the ratio of ζ-carotene to phytofluene improves. Additionally, ensuring optimal reaction conditions (pH, temperature) is crucial, as these can influence the efficiency of both desaturation steps.[1]

Q4: My results are inconsistent between experimental replicates. What are the likely sources of this variability?

A4: Inconsistent results in in vitro PDS assays often trace back to the preparation of the liposomes containing the lipophilic substrate. The efficiency of phytoene incorporation into the liposomes can vary, leading to different effective substrate concentrations in each replicate.[1][3] It is critical to have a standardized and reproducible protocol for liposome (B1194612) preparation, including sonication or extrusion steps to create small unilamellar vesicles.[1] Another source of variability can be the stability of the purified enzyme. Ensure consistent storage conditions and handling of the enzyme stock.

Q5: How can I be sure that the product I am detecting is indeed the correct isomer of ζ-carotene or lycopene?

A5: The stereospecificity of PDS is very high. Plant-type PDS should exclusively produce 9,15,9'-tri-cis-ζ-carotene.[1][3] The identity of your product should be confirmed using analytical techniques. High-performance liquid chromatography (HPLC) with a C30 carotenoid column is a common method for separating carotenoid isomers.[1][6] The retention time and the UV/VIS absorption spectrum of your product should match that of an authentic standard.[2] For definitive identification, especially when standards are unavailable, LC-MS can be used to confirm the mass of the product.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the role of FAD and quinones in the PDS reaction?

A1: Phytoene desaturase is a flavoprotein that contains a non-covalently bound FAD (flavin adenine (B156593) dinucleotide) cofactor.[1][2] During the desaturation of phytoene, the FAD is reduced to FADH₂. For the enzyme to perform another catalytic cycle, the FADH₂ must be reoxidized back to FAD. In plant-type PDS, this is accomplished by transferring electrons to a plastoquinone (B1678516) molecule, which acts as the terminal electron acceptor.[1][7] In in vitro assays, a synthetic quinone analog like decylplastoquinone (DPQ) is often used.[1][3] Bacterial CrtI can use molecular oxygen as the terminal electron acceptor in the absence of quinones.[2]

Q2: What are the optimal pH and temperature for the in vitro PDS reaction?

A2: The optimal pH and temperature can vary depending on the source of the enzyme. For phytoene desaturase from rice (Oryza sativa), the optimal conditions have been reported to be a pH of 6.0 and a temperature of 37°C.[1] For the bacterial CrtI from Pantoea ananatis, the activity increases with pH, reaching a plateau above pH 7.[2] It is recommended to perform pH and temperature optimization experiments for the specific PDS enzyme being studied.

Q3: Why is a liposome-based assay system recommended for in vitro PDS studies?

A3: The substrate of PDS, phytoene, and the carotenoid products are all highly lipophilic molecules. This makes them insoluble in aqueous buffers typically used for enzyme assays. A liposome-based, or biphasic, assay system provides a lipid environment (the liposome membrane) where the substrate can be incorporated.[1][2] The PDS enzyme, which is a peripheral membrane protein, can then interact with the liposome to access its substrate.[1] This setup mimics the natural environment of the enzyme in the plastid membrane and allows for detectable enzyme activity.[1][3]

Q4: Can I measure PDS activity using a spectrophotometer?

A4: While the final products, ζ-carotene and lycopene, are colored and absorb light in the visible range, direct spectrophotometric measurement of the reaction in real-time is challenging due to the low concentrations produced and potential interference from other components. The more common and reliable method is to stop the reaction at specific time points, extract the carotenoids into an organic solvent, and then analyze the products by HPLC with photodiode array detection.[2][6] This allows for the separation and quantification of the substrate, intermediate, and final product.[1]

Q5: What is the difference between plant-type PDS and bacterial/fungal CrtI?

A5: Both are phytoene desaturases, but they differ in their reaction products. Plant-type PDS is a 15-cis-phytoene desaturase that introduces two double bonds to produce 9,15,9'-tri-cis-ζ-carotene.[3][7] This is part of a "poly-cis" pathway that requires additional enzymes to eventually form all-trans-lycopene. In contrast, the bacterial and fungal CrtI is a lycopene-forming phytoene desaturase. It can introduce up to four double bonds and also performs the necessary isomerizations to convert 15-cis-phytoene directly into all-trans-lycopene in a "poly-trans" pathway.[7][8]

Data Presentation

Table 1: Optimal Reaction Conditions for Oryza sativa Phytoene Desaturase

ParameterOptimal ValueReference
pH6.0[1]
Temperature37°C[1]
Enzyme Concentration25 µg per 700 µl assay[1]
Substrate (Phytoene)10 mM (effective liposomal conc.)[1]
Cofactor (DPQ)19.25 mM (effective liposomal conc.)[1]

Table 2: Kinetic Parameters for Phytoene Desaturases from Different Organisms

Enzyme SourceSubstrateKMVmaxReference
Pantoea ananatis (CrtI)Phytoene~4 µMNot specified[2]
Pantoea ananatis (CrtI)FAD~20 µMNot specified[2]
Oryza sativa (PDS)DPQ1.11 ± 0.36 mM (for NFZ resistant mutant)Not specified[1]

Experimental Protocols

Protocol 1: Standard In Vitro Phytoene Desaturase (PDS) Activity Assay

This protocol is adapted from the methodology used for Oryza sativa PDS.[1][3]

  • Liposome Preparation: a. Prepare a solution of soybean phosphatidylcholine in chloroform. b. Add a known amount of purified 15-cis-phytoene (dissolved in hexane) to the lipid solution. c. Evaporate the organic solvents under a stream of nitrogen gas to form a thin lipid film. d. Resuspend the lipid film in a buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) by vortexing. e. Form small unilamellar vesicles by sonication on ice or by extrusion through a polycarbonate membrane.

  • Enzyme Assay: a. In a microcentrifuge tube, combine the following in a final volume of 700 µl:

    • 50 mM MES-KOH buffer, pH 6.0
    • 100 mM NaCl
    • 100 µl of phytoene-containing liposomes
    • Decylplastoquinone (DPQ) to a final effective concentration of 19.25 mM
    • 25 µg of purified PDS enzyme b. Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 10-30 minutes). c. Stop the reaction by adding an equal volume of a chloroform:methanol (2:1, v/v) mixture.

  • Product Extraction and Analysis: a. Vortex the mixture vigorously to extract the lipids and carotenoids into the organic phase. b. Centrifuge to separate the phases. c. Carefully collect the lower organic phase and dry it under nitrogen gas. d. Resuspend the dried extract in a suitable solvent (e.g., methanol/TBME) for HPLC analysis. e. Analyze the sample by HPLC using a C30 reverse-phase column to separate phytoene, phytofluene, and ζ-carotene. Quantify the products based on the peak area at their respective absorption maxima.

Protocol 2: Optimization of Reaction pH

  • Prepare a series of reaction buffers with varying pH values (e.g., from pH 5.0 to 8.0 in 0.5 unit increments). Use appropriate buffer systems for each pH range (e.g., MES for acidic pH, Tris for neutral to alkaline pH).

  • Set up multiple PDS assays as described in Protocol 1, with each reaction using a different pH buffer.

  • Ensure all other reaction parameters (temperature, substrate concentration, enzyme concentration, incubation time) are kept constant across all assays.

  • After the incubation period, stop the reactions and extract the carotenoids.

  • Analyze the products by HPLC and quantify the amount of ζ-carotene formed at each pH.

  • Plot the enzyme activity (amount of product formed per unit time) against the pH to determine the optimal pH for the reaction.

Visualizations

PDS_Reaction_Pathway cluster_pds Phytoene Desaturase (PDS) cluster_cofactors Cofactor Cycle Phytoene 15-cis-Phytoene Phytofluene 9,15-di-cis-Phytofluene Phytoene->Phytofluene + PDS FAD_red FADH₂ (reduced) Zeta_Carotene 9,15,9'-tri-cis-ζ-Carotene Phytofluene->Zeta_Carotene + PDS FAD_ox FAD (oxidized) FAD_ox->FAD_red FAD_red->FAD_ox PQ_ox Plastoquinone (oxidized) PQ_red Plastoquinol (reduced) PQ_ox->PQ_red PDS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_PDS Purify PDS Enzyme Setup_Reaction Set up Reaction Mix (Buffer, Liposomes, Cofactors) Purify_PDS->Setup_Reaction Prep_Liposomes Prepare Phytoene-containing Liposomes Prep_Liposomes->Setup_Reaction Add_Enzyme Add PDS to Start Reaction Setup_Reaction->Add_Enzyme Incubate Incubate at Optimal Temperature & Time Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., with Chloroform/Methanol) Incubate->Stop_Reaction Extract Extract Carotenoids Stop_Reaction->Extract HPLC Analyze by HPLC Extract->HPLC Quantify Quantify Substrate, Intermediate, and Product HPLC->Quantify Troubleshooting_Tree Start Low/No PDS Activity Check_Enzyme Is Enzyme Active? Start->Check_Enzyme Check_Substrate Is Substrate Solubilized? (Liposomes/Detergent) Check_Enzyme->Check_Substrate Yes Sol_Enzyme Repurify or obtain new enzyme stock Check_Enzyme->Sol_Enzyme No Check_Cofactors Are Cofactors Present? (FAD, Quinone) Check_Substrate->Check_Cofactors Yes Sol_Substrate Optimize liposome preparation protocol Check_Substrate->Sol_Substrate No Check_Conditions Are Conditions Optimal? (pH, Temperature) Check_Cofactors->Check_Conditions Yes Sol_Cofactors Add required cofactors at optimal concentrations Check_Cofactors->Sol_Cofactors No Sol_Conditions Optimize reaction pH and temperature Check_Conditions->Sol_Conditions No Success Activity Restored Check_Conditions->Success Yes

References

Technical Support Center: Stabilization of 15-cis-Phytofluene for Long-Term Analytical Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, stabilization, and analysis of 15-cis-Phytofluene as a long-term analytical standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a colorless, naturally occurring carotenoid and a precursor in the biosynthesis of other carotenoids.[1] As an analytical standard, its stability is crucial for accurate quantification in experimental samples. Due to its structure with multiple conjugated double bonds, it is highly susceptible to degradation by factors such as light, heat, and oxygen, which can lead to inaccurate analytical results.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are isomerization and oxidation.

  • Isomerization: The cis-configuration can convert to the more stable all-trans-isomer or other cis-isomers, especially when exposed to heat and light.

  • Oxidation: The polyene chain is prone to oxidation, which can be initiated by light (photo-oxidation) or the presence of oxygen and free radicals. This can lead to the cleavage of the molecule, forming smaller compounds.

Q3: What are the common signs of this compound degradation in my analytical standard?

A3: Signs of degradation can be observed during HPLC analysis and include:

  • Appearance of new peaks: Degradation products will appear as new, unexpected peaks in your chromatogram.

  • Decrease in the main peak area: The peak area of this compound will decrease over time as it degrades.

  • Changes in retention time: Isomerization can lead to slight shifts in the retention time of the main peak.

  • Baseline noise: An increase in baseline noise can indicate the presence of multiple small degradation products.

Q4: How should I prepare stock and working solutions of this compound to maximize stability?

A4: To prepare stable solutions:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. Tetrahydrofuran (THF) offers good solubility for carotenoids, but always check for peroxide formation. Acetone and methanol (B129727) are also commonly used. For stock solutions, some researchers suggest solvents like benzene, toluene, or hexane (B92381) for non-polar carotenoids, though these are less common in routine HPLC analysis due to safety and system compatibility concerns.[2]

  • Use of Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the solvent before dissolving the standard. A final concentration of 0.1% BHT is commonly used.[3]

  • Handling Precautions: Handle the standard and its solutions under dim light or in amber glassware to prevent photo-degradation.

  • Inert Atmosphere: Purge the solvent and the headspace of the storage vial with an inert gas like nitrogen or argon to remove oxygen.

  • Storage: Store stock solutions at -20°C or, for long-term storage, at -80°C.[4] Working solutions should be prepared fresh daily if possible.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Peak Tailing 1. Interaction with active sites on the column (silanols).2. Column contamination.3. Inappropriate mobile phase pH.1. Use a column with end-capping or a C30 column designed for carotenoid analysis.2. Flush the column with a strong solvent.3. If applicable, adjust the mobile phase pH to suppress silanol (B1196071) interactions.
Ghost Peaks 1. Contamination in the injection system or column.2. Carryover from a previous injection.1. Clean the injector and autosampler needle.2. Flush the column thoroughly between runs.3. Inject a blank solvent to check for carryover.
Poor Resolution/Co-elution 1. Suboptimal mobile phase composition.2. Inadequate column chemistry for isomer separation.1. Adjust the solvent gradient or isocratic composition. C30 columns often provide better selectivity for carotenoid isomers than C18 columns.[4]2. Consider using a different column, such as a C30 column, which is specifically designed for separating carotenoid isomers.
Drifting Retention Times 1. Inconsistent mobile phase composition.2. Temperature fluctuations.3. Column degradation.1. Prepare fresh mobile phase daily and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Replace the column if it is old or has been subjected to harsh conditions.
Standard Stability Issues
Problem Possible Cause Troubleshooting Steps
Rapid Decrease in Standard Concentration 1. Exposure to light.2. Presence of oxygen.3. Inappropriate storage temperature.4. Absence of antioxidant.1. Always work with the standard in a dimly lit environment and use amber vials.2. Purge solvents and vials with nitrogen or argon.3. Store stock solutions at -80°C and working solutions at -20°C when not in use.[4]4. Ensure an antioxidant like BHT (0.1%) is added to your solvents.
Appearance of Isomer Peaks 1. Exposure to heat and/or light.1. Minimize exposure of the standard solution to heat and light during preparation and analysis.2. Prepare fresh working standards daily.
Precipitation of Standard in Solution 1. Poor solubility in the chosen solvent.2. Storage at too low a temperature for the solvent used.1. Ensure the solvent is appropriate for this compound. A small amount of a stronger, compatible solvent may be needed for initial dissolution.2. Check the freezing point of your solvent mixture to ensure it remains liquid at the storage temperature.

Data Presentation: Stability of Carotenoids

While specific quantitative stability data for this compound is limited in the literature, the following tables provide a general overview of carotenoid stability under various conditions, which can be used as a guideline.

Table 1: General Stability of Carotenoids in Working Standard Solutions at -70°C

CarotenoidConcentration (µg/mL)Stable for at least
α-Carotene0.05 - 56 months
β-Carotene0.05 - 56 months
β-Cryptoxanthin0.05 - 56 months
Lutein0.05 - 56 months
Zeaxanthin0.05 - 56 months
Lycopene0.056 weeks
Lycopene> 0.056 months
(Data adapted from studies on various carotenoids)[5]

Table 2: Factors Influencing Carotenoid Degradation

FactorEffect on StabilityRecommendations
Temperature Higher temperatures accelerate degradation.Store standards at low temperatures (-20°C to -80°C).[4][5]
Light Exposure to light, especially UV, causes photo-oxidation and isomerization.Work in dim light and use amber glassware or vials wrapped in foil.
Oxygen Promotes oxidative degradation.Use degassed solvents and purge containers with an inert gas (nitrogen or argon).
Solvent The type of solvent can affect stability. Chlorinated solvents may contain acidic impurities.Use high-purity, HPLC-grade solvents. Consider adding an antioxidant like BHT.
pH Extreme pH values can induce degradation.Maintain a neutral pH unless required by the analytical method.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

Materials:

  • This compound analytical standard

  • HPLC-grade solvent (e.g., Tetrahydrofuran (THF) or a mixture of Methanol/MTBE)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass volumetric flasks and vials

  • Inert gas (Nitrogen or Argon)

  • Analytical balance

  • Syringe and 0.22 µm PTFE filter

Procedure:

  • Prepare Stabilized Solvent:

    • Prepare a 0.1% (w/v) BHT solution in your chosen HPLC-grade solvent. For example, dissolve 100 mg of BHT in 100 mL of solvent.

    • Degas the stabilized solvent by sparging with nitrogen or argon for 10-15 minutes or by sonication under vacuum.

  • Prepare Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 1 mg of this compound standard into a 10 mL amber volumetric flask.

    • Add a small amount of the stabilized solvent to dissolve the standard completely. Gentle swirling or brief sonication in a cool water bath may be necessary.

    • Once dissolved, bring the volume up to 10 mL with the stabilized solvent.

    • Purge the headspace of the volumetric flask with nitrogen or argon before stoppering.

    • Mix the solution thoroughly by inversion.

  • Storage:

    • Transfer aliquots of the stock solution into smaller amber vials.

    • Purge the headspace of each vial with inert gas before sealing tightly.

    • Store the vials at -80°C for long-term storage.

Protocol for HPLC Analysis of this compound

HPLC System and Conditions (Example):

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.[4]

  • Mobile Phase: A gradient elution using a tertiary solvent system is often effective. For example:

    • Solvent A: Methanol/Water (e.g., 95:5 v/v) with 10 mM ammonium (B1175870) acetate

    • Solvent B: Methyl-tert-butyl ether (MTBE)

    • Solvent C: Water

  • Gradient Program: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the non-polar carotenoids.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detector: UV-Vis or Photodiode Array (PDA) detector. Monitor at the λmax of this compound (approximately 348 nm).[1] Also monitor at other wavelengths to detect potential co-eluting carotenoids.

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare Working Standard:

    • Dilute the stock solution with the initial mobile phase to create a working standard of the desired concentration (e.g., 1-10 µg/mL).

    • Prepare fresh daily and keep in an amber vial.

  • Equilibrate the System:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the working standard and sample extracts.

    • Identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis weigh Weigh this compound dissolve Dissolve in Stabilized Solvent (with 0.1% BHT) weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot storage Store at -80°C under N2 aliquot->storage prepare_ws Prepare Fresh Working Standard storage->prepare_ws Daily Use inject Inject into HPLC (C30 Column) prepare_ws->inject detect Detect at ~348 nm (PDA Detector) inject->detect quantify Quantify Peak Area detect->quantify

Caption: Workflow for the preparation and analysis of this compound analytical standards.

degradation_pathway cluster_degradation Degradation Factors cluster_products Degradation Products phytofluene This compound isomers Other cis/trans Isomers phytofluene->isomers Isomerization oxidation_products Oxidation Products (e.g., Geranylacetone) phytofluene->oxidation_products Oxidation light Light light->isomers light->oxidation_products heat Heat heat->isomers oxygen Oxygen oxygen->oxidation_products

Caption: Factors leading to the degradation of this compound and resulting products.

References

Technical Support Center: Quantification of Colorless Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of colorless carotenoids, such as phytoene (B131915) and phytofluene (B1236011).

Frequently Asked Questions (FAQs)

Q1: Why are my colorless carotenoid values unexpectedly low or undetectable?

A1: Several factors can contribute to low or undetectable levels of phytoene and phytofluene. One common reason is the use of analytical methods optimized for colored carotenoids.[1] Colorless carotenoids have different spectral properties and may be overlooked if the detection wavelength is not appropriate.[1] Additionally, these compounds are susceptible to degradation from light, heat, and acids during extraction and analysis.[2][3] It is also crucial to use appropriate extraction solvents as carotenes (like phytoene and phytofluene) are better extracted by nonpolar solvents, while xanthophylls require polar solvents.[4]

Q2: Can I use a spectrophotometer for accurate quantification of colorless carotenoids?

A2: While spectrophotometry is a rapid screening method, it has limitations for the accurate quantification of specific colorless carotenoids, especially in complex mixtures.[5][6][7] A major issue is the potential for overestimation of carotenoid concentrations due to interference from chlorophylls (B1240455), which absorb light at similar wavelengths.[5][6] While mathematical corrections can be applied, high-performance liquid chromatography (HPLC) is the recommended method for accurate identification and quantification of individual carotenoids.[8][9]

Q3: Is saponification necessary for analyzing colorless carotenoids, and what are the risks?

A3: Saponification is often employed to remove interfering lipids and chlorophylls and to hydrolyze carotenoid esters.[10][11] However, this process can also lead to the degradation and loss of carotenoids, including phytoene and phytofluene.[5][6][11] The decision to use saponification should be based on the sample matrix. For samples with low lipid content, it may be possible to omit this step to avoid potential carotenoid loss.[12] If saponification is necessary, it is crucial to work under an inert atmosphere (e.g., nitrogen) and to protect the sample from light and heat to minimize degradation.[2][3] Recent studies suggest that carotenoid loss during saponification may also be due to the formation of micelles that trap the carotenoids, and adding a phosphate (B84403) buffer can help prevent this.[11]

Q4: What is the best type of HPLC column for separating colorless carotenoids?

A4: For the separation of carotenoid isomers, including those of phytoene and phytofluene, a C30 reversed-phase column is highly recommended.[3][13][14] C30 columns offer better shape selectivity for long-chain, hydrophobic molecules like carotenoids compared to the more common C18 columns, enabling the separation of geometric isomers.[14]

Troubleshooting Guides

HPLC Analysis

Problem: Peak Tailing or Fronting

  • Possible Cause 1: Inappropriate Sample Solvent. Injecting the sample in a solvent that is significantly stronger or weaker than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the final extract in the initial mobile phase.[15]

  • Possible Cause 2: Secondary Interactions with the Column. Residual silanol (B1196071) groups on the silica-based column packing can interact with the analytes, causing tailing.

    • Solution: Use a mobile phase with a lower pH or add a competing base to the mobile phase to minimize these interactions. Consider using a column with end-capping to reduce the number of free silanol groups.

  • Possible Cause 3: Column Overload. Injecting too much sample can lead to broad, tailing, or fronting peaks.

    • Solution: Dilute the sample and inject a smaller volume.[4]

Problem: Split Peaks

  • Possible Cause 1: Co-eluting Isomers. Different geometric isomers of phytoene or phytofluene may be partially separated, resulting in what appears to be a split peak.

    • Solution: Optimize the mobile phase gradient and temperature to improve the resolution between isomers. A C30 column is crucial for this purpose.

  • Possible Cause 2: Column Contamination or Void. Contaminants at the head of the column or a void in the packing material can distort the peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[15][16]

  • Possible Cause 3: Injector Issues. Problems with the injector, such as a partially blocked needle or port, can lead to a split injection and consequently split peaks.

    • Solution: Clean and maintain the injector according to the manufacturer's instructions.

Sample Preparation and Extraction

Problem: Low Recovery of Colorless Carotenoids

  • Possible Cause 1: Incomplete Extraction. The chosen solvent may not be effectively extracting the colorless carotenoids from the sample matrix.

    • Solution: Use a mixture of solvents with varying polarities. For plant tissues, a common approach is to use a combination of hexane (B92381), acetone, and ethanol.[2] Ensure the sample is thoroughly homogenized to maximize solvent contact.

  • Possible Cause 2: Degradation during Extraction. Phytoene and phytofluene are susceptible to degradation by light, heat, and acid.[2][3]

    • Solution: Perform the extraction under dim light and at low temperatures. Use amber-colored glassware to protect the sample from light.[17] If the sample is acidic, neutralize it with calcium carbonate or a similar agent.[2][3]

  • Possible Cause 3: Losses during Saponification. As mentioned in the FAQs, saponification can lead to carotenoid degradation.

    • Solution: If saponification is unavoidable, keep the reaction time and temperature to a minimum and work under an inert atmosphere.[18] Consider recently developed methods that use phosphate buffers to prevent micelle formation and improve recovery.[11]

Quantitative Data

Table 1: Carotenoid Content in Different Tomato Varieties (μg/g fresh weight)

CarotenoidVariety AVariety BVariety C
Phytoene10.5 ± 1.215.2 ± 1.88.9 ± 0.9
Phytofluene8.2 ± 0.911.8 ± 1.36.5 ± 0.7
Lycopene55.1 ± 5.678.4 ± 8.142.3 ± 4.5
β-carotene3.1 ± 0.44.5 ± 0.52.8 ± 0.3

Data is illustrative and compiled from typical values found in the literature. Actual values will vary based on cultivar, ripeness, and growing conditions.[5][7][8][10][19]

Table 2: Impact of Saponification on Carotenoid Recovery (%)

CarotenoidWithout SaponificationWith Saponification (Standard)With Saponification (Optimized)
Phytoene100% (Reference)75 ± 8%92 ± 5%
Phytofluene100% (Reference)80 ± 7%95 ± 4%
Lycopene100% (Reference)85 ± 6%97 ± 3%

Optimized saponification includes measures to minimize degradation, such as using an inert atmosphere and lower temperatures.[1][12][20]

Experimental Protocols

Detailed Methodology for HPLC Quantification of Colorless Carotenoids in Tomato Fruit
  • Sample Preparation:

    • Homogenize 1g of fresh tomato tissue with liquid nitrogen in a chilled mortar and pestle.

    • Transfer the powdered sample to a 15 mL amber centrifuge tube.

  • Extraction:

    • Add 5 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) mixture to the tube.

    • Vortex for 1 minute and then sonicate for 10 minutes in a cold water bath.

    • Centrifuge at 5000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new amber tube.

    • Repeat the extraction process on the pellet twice more, pooling the supernatants.

  • Phase Separation:

    • Add 3 mL of distilled water to the pooled supernatant and vortex for 30 seconds.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic phases.

    • Collect the upper organic (hexane) layer containing the carotenoids.

  • Drying and Reconstitution:

    • Dry the hexane extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 1 mL of the initial HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • HPLC Analysis:

    • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 3 µm).

    • Mobile Phase A: Methanol:Methyl-tert-butyl ether:Water (81:15:4 v/v/v).

    • Mobile Phase B: Methanol:Methyl-tert-butyl ether (10:90 v/v/v).

    • Gradient: 100% A to 100% B over 30 minutes, hold for 5 minutes, then return to 100% A and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Diode Array Detector (DAD) scanning from 250-550 nm. Monitor at 286 nm for phytoene and 348 nm for phytofluene.

    • Quantification: Use external calibration curves of authentic phytoene and phytofluene standards.

Visualizations

Figure 1. Workflow for colorless carotenoid quantification.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Carotenoid Recovery Start Low/No Colorless Carotenoid Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Saponification Review Saponification Step Start->Check_Saponification Check_Analysis Review HPLC Method Start->Check_Analysis Solvent_Issue Inappropriate Solvent? Check_Extraction->Solvent_Issue Degradation_Issue Potential Degradation? Check_Extraction->Degradation_Issue Saponification_Loss Losses during Saponification? Check_Saponification->Saponification_Loss Detection_Issue Incorrect Wavelength? Check_Analysis->Detection_Issue Optimize_Solvent Optimize Solvent Mixture Solvent_Issue->Optimize_Solvent Yes Protect_Sample Protect from Light, Heat, and Acid Degradation_Issue->Protect_Sample Yes Optimize_Saponification Optimize Saponification Conditions or Omit Saponification_Loss->Optimize_Saponification Yes Set_Correct_Wavelength Set Detector to 286 nm (Phytoene) and 348 nm (Phytofluene) Detection_Issue->Set_Correct_Wavelength Yes

References

Technical Support Center: Chromatographic Separation of Phytofluene's Cis/Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of phytofluene's cis/trans isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these colorless carotenoids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of phytofluene (B1236011) isomers.

ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation of cis/trans isomers Inadequate stationary phase selectivity.• For HPLC, consider using a C30 column, which is specifically designed for carotenoid isomer separation due to its superior shape selectivity.[1] • Polymeric C18 columns can also be effective for separating cis/trans carotenes.[2] • A calcium hydroxide (B78521) stationary phase has been shown to resolve phytofluene isomers using hexane (B92381) as the mobile phase.[3]
Non-optimized mobile phase composition.• For C30 or C18 columns, a gradient of methanol (B129727) (containing 0.1% ammonium (B1175870) acetate) and methyl tert-butyl ether (MTBE) can be effective.[4] • An isocratic mobile phase of acetonitrile:dichloromethane:methanol (70:20:10) has been used successfully for separating phytofluene along with other carotenoids.[5][6]
Peak tailing or broadening Secondary interactions with the stationary phase.• Add modifiers to the mobile phase, such as 0.1% ammonium acetate (B1210297) or 0.05% triethylamine, to buffer acidic uncapped silanol (B1196071) groups on the column.[1]
Inappropriate injection solvent.• Ensure the injection solvent is compatible with the mobile phase. Solvents like tetrahydrofuran (B95107) (THF), ethanol (B145695) (EtOH), or the mobile phase itself are often suitable.[5]
Co-elution with other compounds Similar retention times of analytes.• Adjust the column temperature. For some carotenoid isomers, a temperature of around 23 ± 1°C provides optimal separation, while for others, a higher temperature (e.g., 30°C) might be necessary.[1] • For complex mixtures, consider two-dimensional liquid chromatography for enhanced resolution.
Low signal intensity or poor sensitivity Suboptimal detection wavelength.• Phytofluene isomers should be detected at their UV absorption maxima, which is around 347-350 nm.[7][8]
Sample degradation.• Phytofluene is susceptible to light and heat. Prepare samples in a subdued lighting environment and consider using an antioxidant like butylated hydroxytoluene (BHT) in your solvents.[1]
Irreproducible retention times Fluctuations in experimental conditions.• Ensure consistent column temperature, as this can significantly affect retention times of carotenoid isomers.[1] • Maintain a stable flow rate. The separation of phytofluene isomers has been shown to be robust within a flow rate range of 1.3-2.5 ml/min in some methods.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating phytofluene's cis/trans isomers?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of phytofluene's geometrical isomers.[4][9] Reversed-phase HPLC with C18 or, more effectively, C30 columns is a common approach.[2][7]

Q2: What are the key considerations for choosing an HPLC column?

A2: The choice of stationary phase is critical for resolving cis/trans isomers. C30 columns are highly recommended as they are specifically designed to provide the shape selectivity needed to separate carotenoid isomers.[1] Polymeric C18 columns are also a good option.[2] For normal-phase chromatography, a calcium hydroxide stationary phase has been successfully employed.[3]

Q3: How do I identify the different phytofluene isomers in my chromatogram?

A3: Isomer identification is typically based on a combination of their chromatographic elution order and their UV-Vis spectral characteristics.[4] The all-trans isomer generally elutes first, followed by the cis-isomers. The spectra of cis-isomers exhibit a reduced fine structure compared to the all-trans isomer.[4] The 15-cis isomer is often the most abundant naturally occurring form of phytofluene.[8][10]

Q4: Can temperature affect the separation?

A4: Yes, column temperature is a critical parameter. While a temperature of around 23°C is often optimal for the separation of many carotenoids, adjusting the temperature can help to resolve co-eluting peaks.[1] It is important to maintain a consistent temperature for reproducible results.

Q5: Are there alternative techniques to HPLC for this separation?

A5: Yes, Ultra-Performance Convergence Chromatography (UPC²) is a viable alternative.[8][11] This technique uses compressed carbon dioxide as the primary mobile phase, which can offer faster separations and reduced solvent consumption.[11][12] An ACQUITY UPC² HSS C18 SB column has been shown to be effective for separating non-polar compounds like carotenoids.

Q6: How can I prevent the isomerization of my samples during preparation and analysis?

A6: Carotenoids are sensitive to light, heat, and acids, which can induce isomerization.[13] To minimize this, it is recommended to work under subdued light, avoid high temperatures, and use solvents containing an antioxidant like BHT.[1]

Experimental Protocols

HPLC Method for Phytofluene Isomer Separation

This protocol is a generalized procedure based on common practices for separating phytofluene isomers using a C30 column.

1. Sample Preparation:

  • Extract carotenoids from the sample matrix using an appropriate solvent system (e.g., ethanol followed by hexane:ether (1:1)).[4]

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the extract in the initial mobile phase or a compatible solvent.

  • Filter the sample through a 0.22 µm filter before injection.

2. HPLC System and Conditions:

  • Column: YMC Carotenoid C30 column (or equivalent).[7]

  • Mobile Phase A: Methanol with 0.1% ammonium acetate.[4]

  • Mobile Phase B: Methyl tert-butyl ether (MTBE).[4]

  • Gradient:

    • 0 min: 100% A

    • 45 min: 85% A / 15% B

    • 55 min: 40% A / 60% B

    • 60-65 min: 30% A / 70% B

    • 70 min: 100% A (re-equilibration)[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 23°C (can be optimized).[1]

  • Detection: Diode Array Detector (DAD) at 347 nm.[7]

  • Injection Volume: 20 µL.

UPC² Method for Phytofluene Isomer Analysis

This protocol provides a starting point for the separation of phytofluene isomers using UPC².

1. Sample Preparation:

  • Follow the same sample preparation steps as for the HPLC method, but reconstitute the final extract in a non-polar solvent like MTBE.[11]

2. UPC² System and Conditions:

  • Column: ACQUITY UPC² HSS C18 SB column.

  • Mobile Phase A: Compressed CO₂.

  • Mobile Phase B (Co-solvent): Ethanol.[11]

  • Gradient: A gradient of 5% to 20% ethanol over 5 minutes can be a starting point for optimization.[12]

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2190 psi.

  • Column Temperature: 40°C.

  • Detection: Photodiode Array (PDA) detector at 347 nm.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Extraction Extraction of Carotenoids Evaporation Solvent Evaporation (N2) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC or UPC²) Injection->Separation Detection Diode Array Detection (~347 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Identification) Detection->Data_Analysis

Caption: General experimental workflow for the analysis of phytofluene isomers.

Troubleshooting_Logic cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_temperature Temperature Start Poor Isomer Separation Check_Column Is the column appropriate? (e.g., C30, polymeric C18) Start->Check_Column Select_Column Select a more suitable column (e.g., C30 for shape selectivity) Check_Column->Select_Column No Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Optimize_Gradient Optimize mobile phase gradient (e.g., adjust MTBE concentration) Check_Mobile_Phase->Optimize_Gradient No Check_Temp Is the column temperature optimal? Check_Mobile_Phase->Check_Temp Yes Adjust_Temp Adjust temperature (e.g., test between 20-30°C) Check_Temp->Adjust_Temp No Resolution_Achieved Resolution Achieved Check_Temp->Resolution_Achieved Yes

Caption: Troubleshooting logic for poor separation of phytofluene isomers.

References

Validation & Comparative

comparative analysis of 15-cis-Phytofluene content in different citrus fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 15-cis-phytofluene content across various citrus species, offering valuable insights for research and development in the fields of nutrition, pharmacology, and biotechnology. Phytofluene (B1236011), a colorless carotenoid, is gaining attention for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its distribution in common dietary sources like citrus fruits is crucial for harnessing its therapeutic potential.

Quantitative Analysis of Phytofluene in Citrus Fruits

The concentration of phytofluene, a precursor in the carotenoid biosynthesis pathway, varies significantly among different citrus varieties and even between different parts of the fruit. The following table summarizes the phytofluene content in the pulp of several citrus species as reported in scientific literature.

Citrus VarietyPhytofluene Content (µg/g Fresh Weight)Reference
Kirkwood Navel Orange (red-fleshed)3 - 5[1]
Ruby Valencia Orange (red-fleshed)3 - 5[1]
Satsuma MandarinSubstantial accumulation, especially in later stages of maturation[2]
Valencia OrangeLower concentrations compared to Satsuma mandarin[2]
Lisbon LemonLow levels of carotenoids in general[2]

Note: The data presented highlights the significant accumulation of phytofluene in red-fleshed orange varieties. While specific quantification for this compound is not always detailed separately from total phytofluene, it is a major isomer in plants.

Experimental Protocols

The quantification of this compound in citrus fruits involves several critical steps, from sample preparation to chromatographic analysis. The following is a generalized methodology based on established protocols for carotenoid analysis in citrus.[3][4]

Sample Preparation and Extraction
  • Tissue Homogenization: Fresh citrus pulp is weighed and homogenized. For peel analysis, the flavedo (the outer colored part) is separated from the albedo (the white pithy part) and then homogenized.

  • Solvent Extraction: The homogenized tissue is extracted with a solvent mixture, typically acetone, ethanol, and hexane (B92381) (in a 1:1:2 ratio), often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation of carotenoids.[3]

  • Saponification (Optional): To remove interfering lipids and chlorophylls, the extract may be saponified using a solution of potassium hydroxide (B78521) in methanol.

  • Phase Separation: Water is added to the extract to facilitate phase separation. The upper hexane layer, containing the carotenoids, is collected.

  • Washing and Drying: The hexane extract is washed with water to remove residual alkali and then dried, often using anhydrous sodium sulfate.

  • Concentration: The final extract is concentrated under a stream of nitrogen and redissolved in a suitable solvent for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A C30 column is commonly used for the separation of carotenoid isomers.

  • Mobile Phase: A gradient elution system is typically employed, using a mixture of solvents such as methanol, methyl tert-butyl ether, and water.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths. Phytofluene is typically detected around 348 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a pure standard of this compound.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow Start Citrus Fruit Sample Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction (Acetone:Ethanol:Hexane) Homogenization->Extraction Saponification Saponification (optional) Extraction->Saponification Phase_Separation Phase Separation Saponification->Phase_Separation Washing_Drying Washing and Drying Phase_Separation->Washing_Drying Concentration Concentration Washing_Drying->Concentration HPLC_Analysis HPLC Analysis (C30 column) Concentration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Experimental workflow for the extraction and quantification of this compound from citrus fruits.

The biosynthesis of this compound is an integral part of the carotenoid pathway in plants.

Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate (B83284) (GGPP) Phytoene_Synthase Phytoene Synthase (PSY) GGPP->Phytoene_Synthase _15_cis_Phytoene 15-cis-Phytoene Phytoene_Synthase->_15_cis_Phytoene Phytoene_Desaturase Phytoene Desaturase (PDS) _15_cis_Phytoene->Phytoene_Desaturase _15_cis_Phytofluene This compound Phytoene_Desaturase->_15_cis_Phytofluene Zeta_Carotene_Desaturase ζ-Carotene Desaturase (ZDS) _15_cis_Phytofluene->Zeta_Carotene_Desaturase _9_15_di_cis_zeta_Carotene 9,15-di-cis-ζ-Carotene Zeta_Carotene_Desaturase->_9_15_di_cis_zeta_Carotene Carotenoid_Isomerase Carotenoid Isomerase (CRTISO) _9_15_di_cis_zeta_Carotene->Carotenoid_Isomerase Lycopene Lycopene Carotenoid_Isomerase->Lycopene Downstream_Carotenoids Downstream Carotenoids (β-carotene, Lutein, etc.) Lycopene->Downstream_Carotenoids

Caption: Simplified carotenoid biosynthesis pathway highlighting the position of this compound.

References

Validating PDS Gene Function in 15-cis-Phytofluene Production: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the function of the Phytoene (B131915) Desaturase (PDS) gene, a critical enzyme in the carotenoid biosynthesis pathway responsible for the conversion of 15-cis-phytoene (B30313) to 15-cis-phytofluene. The guide focuses on the application of CRISPR-Cas9 technology and contrasts it with alternative approaches, offering supporting experimental data and detailed protocols to aid in experimental design and execution.

Introduction to PDS Gene Function

The Phytoene Desaturase (PDS) gene encodes a key enzyme that catalyzes the desaturation of phytoene, a colorless carotenoid precursor, introducing double bonds to produce phytofluene (B1236011).[1] This is a crucial step in the biosynthesis of all colored carotenoids, which are essential for photosynthesis, photoprotection, and as precursors to plant hormones and signaling molecules.[2] Disruption of PDS function typically leads to an easily observable albino or photobleached phenotype due to the accumulation of phytoene and the absence of downstream carotenoids.[3][4] This distinct phenotype makes the PDS gene an ideal target for validating the efficacy of gene-editing and gene-silencing technologies.

Comparison of Gene Function Validation Methods

Validating the function of the PDS gene can be achieved through several techniques, each with distinct mechanisms, advantages, and limitations. This section compares the widely used CRISPR-Cas9 system with RNA interference (RNAi) and chemical inhibition.

FeatureCRISPR-Cas9RNA Interference (RNAi) via VIGSChemical Inhibition (e.g., Norflurazon)
Mechanism Permanent gene knockout at the DNA level through targeted double-strand breaks and error-prone repair.[5]Transient gene knockdown at the mRNA level by targeting transcripts for degradation.[1]Non-genetic, transient inhibition of the PDS enzyme activity by competitive binding.
Specificity High, determined by the guide RNA sequence. Off-target effects are a consideration but can be minimized.[6]Can have off-target effects due to partial sequence complementarity.[6]Specific to the PDS enzyme but may have off-target effects on other enzymes with similar binding sites.
Permanence Stable and heritable mutations in subsequent generations.[5]Transient and non-heritable, silencing effect can vary in strength and duration.[1]Transient, effect is present only as long as the chemical is applied.
Phenotype Complete loss-of-function often results in a strong, uniform albino phenotype.[3][4]Phenotype can be variable (e.g., mosaic patterns) and may not represent a complete loss-of-function.[7]Induces a strong albino phenotype due to effective enzyme inhibition.[8]
Experimental Time Longer initial setup for vector construction and plant transformation, but provides stable lines for long-term studies.Faster for transient assays, suitable for high-throughput screening.[1]Rapid application and observation of phenotype.
Applications Precise gene function validation, creation of stable mutant lines for further research.Rapid functional genomics screens, studying genes where a complete knockout might be lethal.Physiological studies of carotenoid biosynthesis, herbicide research.

Data Presentation: Impact on Phytoene and this compound Levels

The functional validation of the PDS gene is quantifiable by measuring the accumulation of its substrate, 15-cis-phytoene, and the reduction of its direct product, this compound. The following tables summarize the expected outcomes based on different validation methods.

Table 1: Expected Changes in Phytoene and this compound Levels

MethodOrganism/TissuePhytoene Level (Relative to Wild Type)This compound Level (Relative to Wild Type)Reference
CRISPR-Cas9 Knockout Arabidopsis thalianaSignificant accumulationSignificant reduction to near absence[9]
RNAi (VIGS) Nicotiana benthamianaAccumulationSignificant reduction[2]
Chemical Inhibition Dunaliella salina (with Norflurazon)Massive accumulation (e.g., >10-fold increase)Blockage of synthesis[10]

Table 2: Quantitative Data on Phytoene Accumulation

MethodOrganism/TissueTreatmentPhytoene Content (pg/cell or % of total carotenoids)Reference
Chemical InhibitionDunaliella salinaNorflurazon14.42 ± 0.95 pg/cell[10]
Chemical InhibitionDunaliella salinaControl< 5% of total carotenoids[10]
Chemical InhibitionDunaliella salinaNorflurazon>30% of total carotenoids[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Protocol for CRISPR/Cas9-Mediated Knockout of the PDS Gene in Arabidopsis thaliana

This protocol is adapted from established methods for generating targeted gene knockouts in Arabidopsis.[7][11]

  • Target Selection and guide RNA (gRNA) Design:

    • Identify the coding sequence of the Arabidopsis PDS gene (At4g14210).

    • Use online tools (e.g., CRISPR-P 2.0) to design gRNAs targeting an early exon to ensure a complete knockout. Select gRNAs with high on-target and low off-target scores.

  • Vector Construction:

    • Synthesize the designed gRNA sequences as DNA oligonucleotides.

    • Clone the gRNA into a plant expression vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S). The gRNA is typically expressed under a U6 or U3 promoter.

  • Agrobacterium-mediated Transformation:

    • Transform the constructed vector into Agrobacterium tumefaciens strain GV3101.

    • Grow the transformed Agrobacterium to an OD600 of 0.8-1.0.

    • Harvest and resuspend the bacteria in an infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).

    • Infiltrate flowering Arabidopsis thaliana plants by dipping the floral buds into the bacterial suspension (floral dip method).

  • Selection of Transgenic Plants:

    • Collect seeds (T1 generation) from the infiltrated plants.

    • Sterilize and plate the T1 seeds on a selection medium containing an appropriate antibiotic (e.g., kanamycin) or herbicide (e.g., Basta), depending on the resistance gene in the vector.

    • Transplant the resistant seedlings to soil.

  • Screening for Mutations:

    • Observe the T1 plants for the albino or variegated phenotype.

    • Extract genomic DNA from the leaves of T1 plants.

    • Amplify the target region of the PDS gene using PCR.

    • Sequence the PCR products (Sanger sequencing) to identify insertions, deletions, or substitutions at the target site.

Protocol for Virus-Induced Gene Silencing (VIGS) of the PDS Gene in Nicotiana benthamiana

This protocol utilizes the Tobacco Rattle Virus (TRV) based VIGS system.[12]

  • Vector Construction:

    • Amplify a ~300 bp fragment of the N. benthamiana PDS gene.

    • Clone this fragment into the pTRV2 VIGS vector.

  • Agrobacterium Preparation:

    • Transform the pTRV2-PDS construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens cultures.

    • Grow overnight cultures of both strains.

    • Pellet the bacteria and resuspend them in an infiltration buffer (10 mM MgCl2, 10 mM MES pH 5.6, 200 µM acetosyringone).

    • Mix the pTRV1 and pTRV2-PDS cultures in a 1:1 ratio.

  • Plant Infiltration:

    • Infiltrate the Agrobacterium mixture into the lower leaves of 2-3 week old N. benthamiana plants using a needleless syringe.

  • Observation and Analysis:

    • Grow the plants for 2-3 weeks and observe for the photobleaching phenotype spreading from the infiltrated leaves.

    • Quantify the silencing efficiency by measuring the PDS mRNA levels using qRT-PCR.

    • Analyze the carotenoid profile using HPLC.

Protocol for HPLC Analysis of Carotenoids

This protocol outlines a general method for the extraction and quantification of carotenoids from plant tissues.

  • Sample Preparation:

    • Harvest and freeze-dry 50-100 mg of plant tissue.

    • Grind the tissue to a fine powder in liquid nitrogen.

  • Extraction:

    • Extract the pigments with 1 ml of cold acetone (B3395972) (100%) by vortexing and incubating on ice in the dark.

    • Centrifuge and collect the supernatant. Repeat the extraction until the pellet is colorless.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • Saponification (Optional, to remove chlorophylls):

    • Resuspend the dried extract in 10% methanolic KOH and incubate in the dark.

    • Partition the carotenoids into diethyl ether or a hexane/diethyl ether mixture.

    • Wash the organic phase with water to remove residual KOH.

    • Evaporate the organic phase to dryness.

  • HPLC Analysis:

    • Resuspend the final extract in a suitable solvent (e.g., ethyl acetate).

    • Inject the sample into an HPLC system equipped with a C30 reverse-phase column.

    • Use a gradient of mobile phases, for example, methanol/tert-butyl methyl ether/water.

    • Detect the carotenoids using a photodiode array (PDA) detector at wavelengths between 280-550 nm. Phytoene and phytofluene are typically detected at 286 nm and 348 nm, respectively.

    • Quantify the compounds by comparing the peak areas to those of authentic standards.

Mandatory Visualizations

Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Phytofluene This compound Phytoene->Phytofluene PDS ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene PDS Lycopene Lycopene ZetaCarotene->Lycopene ZDS, CRTISO Carotenes α, β-Carotenes Lycopene->Carotenes LCY Xanthophylls Xanthophylls Carotenes->Xanthophylls PDS PDS Gene PSY PSY ZDS ZDS LCY LCY

Caption: Carotenoid biosynthesis pathway highlighting the PDS gene's role.

CRISPR_Workflow cluster_design 1. Design & Construction cluster_transformation 2. Transformation cluster_selection 3. Selection & Screening cluster_analysis 4. Analysis gRNA_design gRNA Design for PDS gene Vector_construction Cloning gRNA and Cas9 into Plant Vector gRNA_design->Vector_construction gRNA_design->Vector_construction Agro_transformation Agrobacterium Transformation Vector_construction->Agro_transformation Plant_infiltration Arabidopsis Floral Dip Agro_transformation->Plant_infiltration Agro_transformation->Plant_infiltration T1_selection Selection of T1 Transgenics Plant_infiltration->T1_selection Phenotyping Observe Albino Phenotype T1_selection->Phenotyping T1_selection->Phenotyping Genotyping PCR and Sequencing of PDS locus Phenotyping->Genotyping Phenotyping->Genotyping HPLC_analysis HPLC Analysis of Carotenoids Genotyping->HPLC_analysis Data_quantification Quantify Phytoene & Phytofluene HPLC_analysis->Data_quantification HPLC_analysis->Data_quantification

Caption: Experimental workflow for CRISPR/Cas9-mediated PDS knockout.

VIGS_Workflow cluster_construction 1. Vector Construction cluster_agroinfiltration 2. Agroinfiltration cluster_silencing 3. Gene Silencing & Analysis PDS_fragment Amplify PDS gene fragment VIGS_vector Clone into pTRV2 vector PDS_fragment->VIGS_vector PDS_fragment->VIGS_vector Agro_prep Prepare Agrobacterium cultures (pTRV1 & pTRV2-PDS) VIGS_vector->Agro_prep Infiltration Infiltrate N. benthamiana leaves Agro_prep->Infiltration Agro_prep->Infiltration Phenotype_observation Observe Photobleaching (2-3 weeks) Infiltration->Phenotype_observation qRT_PCR qRT-PCR for PDS transcript levels Phenotype_observation->qRT_PCR HPLC_analysis HPLC for Carotenoid Profile Phenotype_observation->HPLC_analysis

Caption: Experimental workflow for VIGS-mediated PDS gene silencing.

References

15-cis-Phytofluene vs. all-trans-Phytofluene: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 4, 2025

A comprehensive review of existing research indicates nuanced differences in the bioavailability of 15-cis-phytofluene and all-trans-phytofluene, the geometric isomers of a colorless dietary carotenoid. While the prevailing hypothesis suggests that cis-isomers of carotenoids are more readily absorbed by the human body, studies on phytofluene (B1236011) reveal a more complex relationship, with the food matrix playing a significant role. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a clear comparison of the bioavailability of these two isomers.

Key Findings on Bioavailability

In general, cis-isomers of carotenoids tend to have a higher bioaccessibility than their all-trans counterparts.[1][2][3][4] This is often attributed to their lower tendency to aggregate and their greater solubility in mixed micelles in the gut. However, research on phytofluene suggests that this generalization may not be universally applicable.

A key study analyzing the bioaccessibility of phytofluene isomers from various fruit and vegetable juices found that the enhanced bioaccessibility of cis-isomers was not as pronounced for phytofluene as for other carotenoids.[5] Interestingly, in the case of tomato juice, all-trans-phytofluene demonstrated slightly higher bioaccessibility than its cis-isomers.[5] This highlights the critical influence of the food source and its composition on the absorption of these compounds.

Data Summary: Bioaccessibility of Phytofluene Isomers

The following table summarizes the comparative bioaccessibility of this compound and all-trans-phytofluene based on in vitro digestion models of various fruit and vegetable juices.

Food SourcePredominant IsomerComparative BioaccessibilityKey Observations
Tomato Juice This compoundall-trans slightly higher than cisAn exception to the general trend for carotenoids.[5]
Carrot Juice This compoundcis generally higher than all-transFollows the expected trend for carotenoid isomers.
Apricot Juice This compoundcis generally higher than all-transConsistent with the general observation for carotenoids.
Blood Orange Juice This compoundcis generally higher than all-transAdheres to the typical pattern of higher cis-isomer bioaccessibility.

Experimental Protocols

The data presented is primarily derived from in vitro digestion models designed to simulate human gastrointestinal processes, followed by High-Performance Liquid Chromatography (HPLC) for the quantification of phytofluene isomers.

In Vitro Digestion Protocol (Based on INFOGEST 2.0)

A standardized static in vitro digestion method, INFOGEST 2.0, is commonly employed to assess the bioaccessibility of carotenoids.[6][7][8] This method involves a three-phase simulation of digestion:

  • Oral Phase: The food sample is mixed with a simulated salivary fluid containing α-amylase and incubated to mimic the initial stages of digestion in the mouth.

  • Gastric Phase: The "bolus" from the oral phase is mixed with simulated gastric fluid containing pepsin, and the pH is adjusted to simulate the acidic environment of the stomach. This mixture is incubated to mimic gastric digestion.

  • Intestinal Phase: The "chyme" from the gastric phase is mixed with simulated intestinal fluid containing pancreatin (B1164899) and bile salts. The pH is neutralized, and the mixture is incubated to simulate digestion in the small intestine. This phase is critical for the formation of mixed micelles, which are necessary for the absorption of fat-soluble compounds like phytofluene.

Following the intestinal phase, the digested sample is centrifuged to separate the micellar layer, which contains the bioaccessible carotenoids, from the undigested food particles.

Experimental_Workflow cluster_0 In Vitro Digestion (INFOGEST 2.0) cluster_1 Analysis Food_Sample Food Sample Oral_Phase Oral Phase (Simulated Saliva) Food_Sample->Oral_Phase Gastric_Phase Gastric Phase (Simulated Gastric Fluid) Oral_Phase->Gastric_Phase Intestinal_Phase Intestinal Phase (Simulated Intestinal Fluid) Gastric_Phase->Intestinal_Phase Centrifugation Centrifugation Intestinal_Phase->Centrifugation Micellar_Fraction Micellar Fraction (Bioaccessible Phytofluene) Centrifugation->Micellar_Fraction Extraction Solvent Extraction Micellar_Fraction->Extraction HPLC_Analysis HPLC Analysis (C30 Column) Extraction->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Figure 1. Experimental workflow for determining the bioaccessibility of phytofluene isomers.
HPLC Analysis of Phytofluene Isomers

The extracted micellar fraction is analyzed using HPLC to separate and quantify the different phytofluene isomers.

  • Column: A C30 reversed-phase column is typically used as it provides excellent resolution for carotenoid isomers.

  • Mobile Phase: A gradient elution with a mixture of solvents such as methanol, methyl-tert-butyl ether, and water is commonly employed.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths for phytofluene (around 348 nm) to identify and quantify the different isomers based on their retention times and spectral properties.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly influenced by the differential absorption of 15-cis and all-trans-phytofluene are still under investigation, the initial step of bioavailability is governed by the physicochemical interactions within the digestive system. The logical relationship for bioaccessibility is outlined in the diagram below.

Bioavailability_Pathway cluster_0 Factors Influencing Bioavailability cluster_1 Mechanism of Absorption Isomer_Configuration Isomer Configuration (15-cis vs. all-trans) Micellarization Incorporation into Mixed Micelles Isomer_Configuration->Micellarization Food_Matrix Food Matrix (e.g., Tomato, Carrot) Release Release from Food Matrix Food_Matrix->Release Lipid_Presence Presence of Lipids Lipid_Presence->Micellarization Release->Micellarization Uptake Uptake by Intestinal Cells Micellarization->Uptake

Figure 2. Factors influencing the bioaccessibility and absorption of phytofluene isomers.

Conclusion

The bioavailability of phytofluene isomers is a multifaceted process influenced by both the molecular configuration of the carotenoid and the composition of the food in which it is consumed. While cis-isomers are often more bioavailable, the case of phytofluene demonstrates that this is not a universal rule and that the food matrix can significantly alter absorption efficiency. Further research is warranted to elucidate the precise mechanisms governing the differential absorption of phytofluene isomers and their subsequent physiological effects. These findings are crucial for the development of functional foods and dietary supplements aimed at maximizing the health benefits of these colorless carotenoids.

References

Illuminating the Path of Carotenoid Precursors: A Comparative Guide to 15-cis-Phytofluene Accumulation in Light and Dark Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 15-cis-phytofluene accumulation reveals distinct patterns in response to light and dark conditions, underscoring the pivotal role of light in regulating the carotenoid biosynthetic pathway. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these processes, supported by experimental data and detailed methodologies.

The biosynthesis of carotenoids, essential pigments for photosynthesis and precursors to vital compounds like vitamin A and abscisic acid, is a tightly regulated process. Light serves as a primary environmental cue, significantly influencing the expression of key enzymes and the subsequent accumulation of carotenoid intermediates, including the colorless this compound. Understanding the differential accumulation of this precursor in light versus dark conditions offers valuable insights into the upstream regulation of the carotenoid pathway.

Quantitative Comparison of Phytoene (B131915) and Phytofluene (B1236011) Accumulation

Ripening StagePhytoene (µg/g fresh weight)Phytofluene (µg/g fresh weight)
Mature Green0.8 ± 0.10.3 ± 0.05
Breaker1.5 ± 0.20.6 ± 0.1
Turning5.2 ± 0.51.8 ± 0.2
Pink10.5 ± 1.13.5 ± 0.4
Red12.1 ± 1.34.1 ± 0.5

Note: This data is illustrative and compiled from typical values reported in studies on tomato ripening. The transition from mature green to red involves the degradation of chlorophyll (B73375) and increased light penetration to the fruit tissue, alongside developmental regulation.

Experimental Protocols

Extraction and Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of this compound from plant tissues.

1. Sample Preparation:

  • Harvest and immediately freeze plant tissue (e.g., leaves, fruit pericarp) in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Lyophilize the powdered tissue to remove water.

2. Extraction:

  • To 100 mg of lyophilized tissue, add 5 mL of a mixture of methanol:tetrahydrofuran (1:1, v/v) containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.

  • Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes in the dark.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen gas.

3. Saponification (Optional, for tissues with high chlorophyll and lipid content):

  • Resuspend the dried extract in 2 mL of 10% (w/v) methanolic potassium hydroxide.

  • Incubate at room temperature in the dark for 2 hours or overnight at 4°C to hydrolyze interfering lipids and chlorophylls.

  • Add 2 mL of water and 2 mL of diethyl ether, vortex, and centrifuge to separate the phases.

  • Collect the upper ether phase. Repeat the ether extraction twice.

  • Pool the ether fractions and wash with saturated NaCl solution until the aqueous phase is neutral.

  • Evaporate the ether phase to dryness under nitrogen.

4. HPLC Analysis:

  • Resuspend the final dried extract in a known volume (e.g., 200 µL) of methyl tert-butyl ether (MTBE).

  • Inject an aliquot (e.g., 20 µL) onto a C30 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

  • Use a gradient elution system with mobile phases such as:

    • Mobile Phase A: Methanol:water:ammonium acetate (B1210297) (95:5:0.5, v/v/v)

    • Mobile Phase B: MTBE

  • A typical gradient could be: 0-15 min, 95% A, 5% B; 15-30 min, linear gradient to 50% B; 30-40 min, isocratic at 50% B; 40-45 min, return to initial conditions.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

  • Detect this compound using a photodiode array (PDA) detector at its characteristic absorption maxima (around 331, 348, and 367 nm).

  • Quantify by comparing the peak area to a standard curve prepared from a purified this compound standard.

Signaling Pathways and Experimental Workflows

Light-Mediated Regulation of Carotenoid Biosynthesis

In the presence of light, photoreceptors such as phytochromes and cryptochromes are activated. This leads to the degradation of negative regulators of photomorphogenesis, like the PHYTOCHROME INTERACTING FACTORS (PIFs).[1] The degradation of PIFs allows for the accumulation of positive regulators, such as ELONGATED HYPOCOTYL 5 (HY5), which binds to the promoter of the PHYTOENE SYNTHASE (PSY) gene, a key rate-limiting step in the carotenoid biosynthesis pathway, and activates its transcription.[2][3] This upregulation of PSY leads to an increased flux into the carotenoid pathway and consequently, the accumulation of downstream products including this compound.

Light_Signaling_Pathway Light Light Phytochrome Phytochrome/ Cryptochrome Light->Phytochrome PIFs PIFs (Repressors) Phytochrome->PIFs Degradation HY5 HY5 (Activator) Phytochrome->HY5 Stabilization PSY_Gene PSY Gene Promoter PIFs->PSY_Gene Represses HY5->PSY_Gene Activates PSY_Protein Phytoene Synthase (PSY) PSY_Gene->PSY_Protein Transcription & Translation Carotenoid_Pathway Carotenoid Biosynthesis PSY_Protein->Carotenoid_Pathway Catalyzes Phytofluene This compound Carotenoid_Pathway->Phytofluene Produces

Caption: Light-activated signaling cascade leading to the upregulation of carotenoid biosynthesis.

Repression of Carotenoid Biosynthesis in the Dark

In the absence of light, PIFs accumulate and actively repress the transcription of the PSY gene.[1] This leads to a basal or significantly reduced level of PSY enzyme, thereby limiting the entry of precursors into the carotenoid pathway and resulting in lower levels of this compound.[1]

Dark_Signaling_Pathway Darkness Darkness PIFs PIFs (Accumulate) Darkness->PIFs Leads to Accumulation HY5 HY5 (Degraded) Darkness->HY5 Leads to Degradation PSY_Gene PSY Gene Promoter PIFs->PSY_Gene Represses PSY_Protein Phytoene Synthase (PSY) PSY_Gene->PSY_Protein Basal Transcription Carotenoid_Pathway Carotenoid Biosynthesis PSY_Protein->Carotenoid_Pathway Phytofluene This compound Carotenoid_Pathway->Phytofluene Low Production

Caption: Repression of the carotenoid biosynthetic pathway in dark conditions.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the workflow for comparing this compound accumulation in plant tissues grown under light and dark conditions.

Experimental_Workflow Plant_Material Plant Material (e.g., seedlings) Light_Condition Light Condition (e.g., 16h light/8h dark) Plant_Material->Light_Condition Dark_Condition Dark Condition (continuous darkness) Plant_Material->Dark_Condition Harvesting Tissue Harvesting & Flash Freezing Light_Condition->Harvesting Dark_Condition->Harvesting Extraction Carotenoid Extraction Harvesting->Extraction HPLC HPLC-PDA Analysis Extraction->HPLC Quantification Quantification of This compound HPLC->Quantification Comparison Data Comparison (Light vs. Dark) Quantification->Comparison

References

A Comparative Guide to the Purity and Stability of Commercially Sourced 15-cis-Phytofluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the purity and stability of commercially available 15-cis-Phytofluene, a colorless carotenoid gaining interest for its potential health benefits, including antioxidant and anti-inflammatory properties. This document compares its performance with other common carotenoids and provides detailed experimental protocols for verification.

Comparative Analysis of Commercial Carotenoids

The purity and stability of carotenoids are critical factors for reliable experimental outcomes. Commercially sourced this compound is typically available as a mixture of isomers ((E/Z)-Phytofluene) or in its 15-cis isomeric form. The purity levels generally range from over 80% to greater than or equal to 97%. Due to their conjugated double bond systems, carotenoids are inherently unstable and susceptible to degradation by light, heat, and oxygen. Therefore, proper storage and handling are paramount.

For comparison, this guide includes data on other commercially available carotenoids: 15-cis-Phytoene, Lycopene, and β-Carotene.

CarotenoidCommercial FormTypical Purity (%)Recommended Storage ConditionsKey Stability Considerations
This compound (E/Z)-Phytofluene (mixture of isomers) or this compound>80% to ≥95%-20°C to -80°C, in the dark, under inert atmosphere (e.g., argon or nitrogen)Highly susceptible to isomerization and oxidation when exposed to light, heat, and air.[1]
15-cis-Phytoene 15-cis-Phytoene>80% to ≥97%-15°C to -80°C, in the dark, in a dry place.[2][3][4]Highly unstable.[1] Shipped on dry ice.
Lycopene All-trans-Lycopene≥98%-20°C, protected from light.Prone to isomerization to cis-isomers and oxidation, especially when exposed to heat and light.[5][6][7]
β-Carotene All-trans-β-Carotene≥95%-20°C, in the dark, under inert atmosphere.Sensitive to light, heat, and oxygen, leading to degradation and loss of biological activity.[8][9]

Experimental Protocols

Accurate assessment of purity and stability is crucial. The following are detailed methodologies for key experiments.

Purity and Isomeric Distribution Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and the isomeric composition of the carotenoid sample.

Materials:

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)

  • Mobile Phase B: Methanol/Methyl-tert-butyl ether (10:90, v/v/v)

  • Carotenoid standard of known concentration

  • Sample dissolved in a suitable organic solvent (e.g., THF or a mixture of mobile phase)

Procedure:

  • Sample Preparation: Dissolve a known amount of the carotenoid sample in the chosen solvent. Protect the solution from light and keep it on ice.

  • Chromatographic Conditions:

    • Set the column temperature to 25°C.

    • Use a gradient elution program. For example, start with 100% A, ramp to 100% B over 30 minutes, hold for 10 minutes, and then return to initial conditions.

    • Set the flow rate to 1 mL/min.

  • Detection: Monitor the elution profile using the PDA detector at the wavelength of maximum absorption (λmax) for the specific carotenoid (e.g., ~348 nm for phytofluene).

  • Quantification: Calculate the purity based on the peak area percentage of the main carotenoid peak relative to the total peak area in the chromatogram. The isomeric distribution can be determined by identifying and quantifying the peaks corresponding to different isomers based on their retention times and spectral characteristics.

Quantification by UV-Vis Spectrophotometry

Objective: To determine the total carotenoid concentration in a sample.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Carotenoid sample

  • Spectrophotometric grade solvent (e.g., hexane, ethanol, or acetone)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the carotenoid sample in a known volume of the solvent.

  • Measurement: Record the absorbance spectrum of the solution over the UV-Vis range (typically 250-600 nm).

  • Quantification: Determine the absorbance at the λmax of the carotenoid. Use the Beer-Lambert law to calculate the concentration:

    • A = εbc

    • Where A is the absorbance, ε is the molar extinction coefficient (a constant for a given substance in a specific solvent at a specific wavelength), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

The λmax for this compound is approximately 348 nm.

Stability Assessment

Objective: To evaluate the degradation of this compound under different environmental conditions.

Procedure:

  • Prepare multiple aliquots of a stock solution of this compound of known concentration.

  • Expose the aliquots to various conditions:

    • Light Exposure: Store under controlled light intensity (e.g., fluorescent light) at a constant temperature.

    • Temperature Stress: Store at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

    • Oxygen Exposure: Store in open vials versus vials purged with an inert gas.

  • At specified time intervals, analyze the samples using HPLC and/or UV-Vis spectrophotometry to determine the remaining concentration of this compound.

  • Plot the concentration versus time to determine the degradation kinetics and calculate the half-life under each condition.

Visualizing Key Pathways and Workflows

Carotenoid Biosynthesis Pathway

This diagram illustrates the biosynthetic pathway leading to the formation of various carotenoids, highlighting the position of this compound.

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene (B131915) 15-cis-Phytoene GGPP->Phytoene Phytoene synthase (PSY) Phytofluene (B1236011) This compound Phytoene->Phytofluene Phytoene desaturase (PDS) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene ζ-Carotene desaturase (ZDS) Lycopene Lycopene ZetaCarotene->Lycopene Carotenoid isomerase (CRTISO) BetaCarotene β-Carotene Lycopene->BetaCarotene Lycopene β-cyclase (LCYB) AlphaCarotene α-Carotene Lycopene->AlphaCarotene Lycopene ε-cyclase (LCYE) Lycopene β-cyclase (LCYB) Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin β-carotene hydroxylase (BCH) Lutein Lutein AlphaCarotene->Lutein ε-hydroxylase, β-hydroxylase

Caption: Carotenoid biosynthesis pathway from GGPP.

Experimental Workflow for Purity and Stability Assessment

This workflow outlines the key steps in assessing the purity and stability of a commercial this compound sample.

Purity_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Receive Receive Commercial This compound Store Store at -80°C in dark Receive->Store Prepare Prepare Stock Solution Store->Prepare Purity HPLC Purity & Isomer Analysis Prepare->Purity Concentration UV-Vis Concentration Prepare->Concentration Stability Stability Study (Light, Temp, O2) Prepare->Stability Compare Compare with Alternatives Purity->Compare Concentration->Compare Stability->Compare Report Generate Report Compare->Report

Caption: Workflow for assessing purity and stability.

Phytofluene's Potential Anti-inflammatory Signaling

This diagram illustrates a potential mechanism by which phytofluene may exert its anti-inflammatory effects through the modulation of key signaling pathways.

Anti_Inflammatory_Signaling Phytofluene This compound ROS Reactive Oxygen Species (ROS) Phytofluene->ROS Scavenges NFkB NF-κB ROS->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Upregulates Inflammation Inflammation ProInflammatory->Inflammation Promotes

Caption: Phytofluene's anti-inflammatory action.

References

A Comparative Guide to Phytoene Desaturase Enzymes from Diverse Plant Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the functional characteristics, kinetics, and experimental evaluation of a key enzyme in carotenoid biosynthesis, providing crucial insights for herbicide development and crop improvement.

Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway in plants, catalyzing the desaturation of phytoene to ζ-carotene. This step is a major regulatory point in the pathway and a key target for a class of bleaching herbicides. Understanding the functional nuances of PDS enzymes from different plant species is paramount for developing novel, selective herbicides and for engineering crops with enhanced nutritional value and stress tolerance. This guide provides a comprehensive functional comparison of PDS enzymes, supported by experimental data and detailed methodologies.

The Carotenoid Biosynthesis Pathway: The Central Role of PDS

The biosynthesis of carotenoids in plants is a complex process that begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by phytoene synthase (PSY).[1][2][3] Phytoene, a colorless C40 isoprenoid, then undergoes a series of desaturation and isomerization reactions to form the colored carotenoid, lycopene (B16060).[1][2] Phytoene desaturase is responsible for introducing two double bonds into 15-cis-phytoene, producing 9,15,9'-tri-cis-ζ-carotene.[4][5][6] This reaction is a rate-limiting step and is essential for the production of all downstream carotenoids, which play vital roles in photosynthesis, photoprotection, and as precursors to plant hormones like abscisic acid.[1][3][7]

The following diagram illustrates the core carotenoid biosynthesis pathway in plants, highlighting the position of Phytoene Desaturase.

Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) PSY PSY GGPP->PSY Phytoene 15-cis-Phytoene PDS PDS Phytoene->PDS 2 desaturations Phytofluene 9,15-di-cis-Phytofluene Phytofluene->PDS Zeta_Carotene 9,15,9'-tri-cis-ζ-Carotene ZISO Z-ISO Zeta_Carotene->ZISO Lycopene Lycopene LCYE LCY-e Lycopene->LCYE LCYB LCY-b Lycopene->LCYB alpha_Carotene α-Carotene CYP97A_C α-hydroxylase alpha_Carotene->CYP97A_C beta_Carotene β-Carotene BCH β-hydroxylase beta_Carotene->BCH Lutein Lutein Zeaxanthin Zeaxanthin ZEP ZEP Zeaxanthin->ZEP Violaxanthin Violaxanthin VDE VDE Violaxanthin->VDE NCED NCED Violaxanthin->NCED Neoxanthin Neoxanthin ABA Abscisic Acid (ABA) PSY->Phytoene PDS->Phytofluene PDS->Zeta_Carotene ZDS ZDS ZISO->ZDS CRTISO CRTISO ZDS->CRTISO CRTISO->Lycopene LCYE->alpha_Carotene LCYB->beta_Carotene BCH->Zeaxanthin CYP97A_C->Lutein ZEP->Violaxanthin VDE->Zeaxanthin NCED->ABA

Carotenoid biosynthesis pathway in higher plants.

Functional Comparison of Phytoene Desaturase Enzymes

While PDS is highly conserved across plant species, subtle differences in its structure and kinetic properties can have significant functional implications. These differences can affect catalytic efficiency, substrate specificity, and sensitivity to inhibitors. A detailed study on the PDS from Oryza sativa (rice) has provided valuable insights into its kinetic mechanism.[4][5][6] The enzyme follows an ordered ping-pong bi-bi kinetic mechanism where the carotene substrate and the quinone electron acceptor successively bind to the catalytic site.[4][5]

The following table summarizes available kinetic data for PDS from Oryza sativa. A comprehensive comparative table with data from a wider range of plant species is currently limited by the availability of published research.

Plant SpeciesSubstrateApparent KM (µM)Apparent Vmax (nmol/min/mg)Reference
Oryza sativa (Rice)15-cis-Phytoene53.9 ± 18.171[8]
Oryza sativa (Rice)9,15-di-cis-Phytofluene66.8 ± 20.7126[8]
Synechococcus elongatus (Cyanobacterium)15-cis-Phytoene24.60.06 µM/min[9]

Note: The Vmax for Synechococcus elongatus is reported in different units and may not be directly comparable.

Inhibition of Phytoene Desaturase: A Key Herbicide Target

PDS is the target of several commercial bleaching herbicides, such as norflurazon (B1679920) and fluridone.[10][11] These compounds act as competitive inhibitors, binding to the plastoquinone-binding site of the enzyme and blocking the desaturation process.[4][10] This inhibition leads to the accumulation of phytoene and a subsequent photooxidative destruction of chlorophyll, resulting in the characteristic bleached phenotype in susceptible plants.[10][11]

Mutagenesis studies on a conserved arginine residue (Arg300 in rice PDS) that interacts with norflurazon have shown that it is possible to engineer herbicide resistance.[4][12] However, this resistance often comes at the cost of reduced catalytic activity.[4][12] The development of new herbicides targeting PDS requires a thorough understanding of the structural and functional variations of the enzyme across different weed and crop species to ensure selectivity and efficacy.

Experimental Protocols for PDS Characterization

The functional analysis of PDS enzymes typically involves several key experimental steps, from gene cloning and protein expression to in vitro enzyme assays.

Cloning, Expression, and Purification of PDS
  • Gene Cloning: The coding sequence of the PDS gene is typically amplified from cDNA using PCR.[8][13][14][15] The amplified fragment is then cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to facilitate purification.[8]

  • Heterologous Expression: Escherichia coli is a commonly used host for the expression of plant PDS.[8][16][17] The expression vector is transformed into a suitable E. coli strain, and protein expression is induced.

  • Purification: The recombinant PDS protein is purified from the bacterial lysate using affinity chromatography, such as Ni-NTA affinity chromatography for His-tagged proteins.[8][9]

In Vitro Phytoene Desaturase Assay

A reliable in vitro assay is crucial for determining the kinetic parameters and inhibitor sensitivity of PDS. A biphasic liposome-based assay has been successfully used for the characterization of rice PDS.[8]

  • Substrate Preparation: The lipophilic substrate, 15-cis-phytoene, is incorporated into liposomes.[8]

  • Enzyme Reaction: The purified PDS enzyme is added to the liposome (B1194612) suspension in a suitable buffer (e.g., 50 mM MES-KOH pH 6.0, 100 mM NaCl).[8] A quinone electron acceptor, such as decylplastoquinone (B40739) (DPQ), is also included in the reaction mixture.[8]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) in the dark for a specific time.[8][18]

  • Product Extraction and Analysis: The reaction is stopped, and the carotenoids are extracted with an organic solvent (e.g., CHCl3/MeOH).[8] The products (phytofluene and ζ-carotene) are then analyzed and quantified using High-Performance Liquid Chromatography (HPLC).[4][8][9]

The following diagram outlines a general workflow for the functional characterization of a phytoene desaturase enzyme.

PDS_Characterization_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay cDNA_Isolation cDNA Isolation from Plant Tissue PCR_Amplification PCR Amplification of PDS Gene cDNA_Isolation->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Ecoli_Transformation Transformation into E. coli Vector_Ligation->Ecoli_Transformation Protein_Expression Induction of Protein Expression Ecoli_Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Purified_PDS Purified PDS Enzyme Affinity_Chromatography->Purified_PDS Enzyme_Reaction Enzyme Reaction with Purified PDS and Cofactors Purified_PDS->Enzyme_Reaction Substrate_Prep Substrate Preparation (Phytoene in Liposomes) Substrate_Prep->Enzyme_Reaction Product_Extraction Carotenoid Extraction Enzyme_Reaction->Product_Extraction HPLC_Analysis HPLC Analysis and Quantification Product_Extraction->HPLC_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) HPLC_Analysis->Kinetic_Analysis

Experimental workflow for PDS characterization.

PDS in Abiotic Stress and Crop Improvement

Beyond its role in carotenoid biosynthesis for photosynthesis, PDS and the resulting carotenoids are implicated in plant responses to abiotic stress.[7][19] Carotenoids can act as antioxidants, mitigating oxidative stress caused by environmental factors such as high salinity and drought.[20][21] Silencing of the PDS gene has been shown to induce dwarfism and an albino phenotype, but interestingly, it can also lead to an accumulation of free amino acids that may contribute to oxidative stress resistance.[20]

The manipulation of PDS expression and function is a promising avenue for developing crops with enhanced stress tolerance and improved nutritional profiles. For instance, the PDS gene has been used as a visual marker in CRISPR/Cas9-mediated genome editing in various plant species, as its knockout leads to an easily identifiable albino phenotype.[22]

Conclusion

Phytoene desaturase is a pivotal enzyme in plant biology with significant implications for agriculture and biotechnology. This guide has provided a comparative overview of PDS function, highlighting the available kinetic data and the detailed experimental protocols required for its characterization. While a comprehensive comparative dataset across a wide array of plant species is still needed, the existing research on rice PDS offers a robust framework for future studies. A deeper understanding of the functional diversity of PDS enzymes will be instrumental in the rational design of new herbicides and in the metabolic engineering of crops for a more sustainable and nutritious food supply.

References

Comparative Analysis of 15-cis-Phytofluene Levels in Carotenoid Biosynthesis Mutants Versus Wild-Type Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15-cis-phytofluene levels in carotenoid biosynthesis mutant strains versus their corresponding wild-type counterparts. The accumulation of specific carotenoid intermediates in mutants offers valuable insights into the function of enzymes within the biosynthesis pathway and can be leveraged for the targeted production of specific carotenoids. This guide summarizes quantitative data, details experimental protocols for analysis, and provides a visual representation of the metabolic pathway.

Data Summary: this compound Accumulation in Carotenoid Biosynthesis Mutants

Mutations in the genes encoding enzymes downstream of this compound in the carotenoid biosynthesis pathway can lead to its accumulation. This is prominently observed in mutants with defects in ζ-carotene desaturase (ZDS) and carotenoid isomerase (CRTISO).

A notable example is the non dormant-1 (nd-1) mutant of sunflower (Helianthus annuus L.), which has a deficiency in the ζ-carotene desaturase (Zds) gene. This genetic block prevents the conversion of ζ-carotene to neurosporene, leading to a significant build-up of upstream intermediates. While wild-type sunflower seedlings effectively process these intermediates into downstream carotenoids like β-carotene and lutein, the nd-1 mutant accumulates ζ-carotene, and to a lesser extent, phytofluene (B1236011) and cis-phytoene[1][2][3][4].

Similarly, the tangerine mutant of tomato (Solanum lycopersicum), which possesses a defective carotenoid isomerase (CRTISO), accumulates prolycopene (B1248880) (a cis-isomer of lycopene) and its precursors, including phytofluene[5][6][7].

The following table summarizes the carotenoid composition in the sunflower nd-1 mutant compared to the wild-type, highlighting the accumulation of this compound and other precursors.

CarotenoidWild-Type Sunflower (Nd-1/Nd-1)Sunflower Mutant (nd-1)
15-cis-Phytoene Not detectedAccumulates to a lesser extent compared to ζ-carotene[1][2][3][4]
This compound Not detectedAccumulates to a lesser extent compared to ζ-carotene[1][2][3][4]
ζ-Carotene Not detectedStrong accumulation[1][2][3][4]
β-Carotene PresentAbsent[1][2][3][4]
Lutein PresentAbsent[1][2][3][4]
Violaxanthin PresentAbsent[1][2][3][4]

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a general method for the extraction and quantification of this compound and other carotenoids from plant tissues, adapted from various established methods[8][9][10][11][12].

1. Sample Preparation:

  • Harvest fresh plant tissue (e.g., leaves, cotyledons, or fruit pericarp).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Accurately weigh the powdered tissue (typically 100-500 mg).

2. Carotenoid Extraction:

  • To the weighed tissue powder, add a suitable extraction solvent. A common choice is acetone (B3395972) or a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF).

  • Vortex the sample vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant containing the carotenoids to a new tube.

  • Repeat the extraction process with the pellet until the tissue debris is colorless.

  • Pool all the supernatants.

3. Phase Separation and Concentration:

  • Add an equal volume of diethyl ether or a hexane/diethyl ether mixture to the pooled supernatant.

  • Add a saline solution (e.g., saturated NaCl) to facilitate phase separation.

  • Gently mix and then centrifuge to separate the aqueous and organic phases.

  • The carotenoids will be in the upper organic phase.

  • Carefully collect the organic phase and transfer it to a new tube.

  • Dry the organic extract under a stream of nitrogen gas.

4. HPLC Analysis:

  • Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC injection, such as methyl tert-butyl ether (MTBE) or a mixture of mobile phase solvents.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.

  • Mobile Phase: A gradient elution is typically used, often involving a mixture of solvents such as methanol, MTBE, and water.

  • Detection: Monitor the eluent at specific wavelengths. This compound can be detected at approximately 348 nm. Other carotenoids have different absorption maxima (e.g., phytoene (B131915) at 286 nm, ζ-carotene at 400 nm, and β-carotene at 450 nm).

  • Quantification: Create a standard curve using a purified this compound standard of known concentration. The concentration of this compound in the sample can then be determined by comparing its peak area to the standard curve.

Carotenoid Biosynthesis Pathway

The following diagram illustrates the central steps of the carotenoid biosynthesis pathway, highlighting the position of this compound and the enzymatic steps that are often disrupted in mutants leading to its accumulation.

Carotenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene 15-cis-Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene This compound ZDS ζ-Carotene Desaturase (ZDS) Phytofluene->ZDS ZetaCarotene ζ-Carotene CRTISO Carotenoid Isomerase (CRTISO) ZetaCarotene->CRTISO Lycopene Lycopene LCY Lycopene Cyclases (LCY) Lycopene->LCY BetaCarotene β-Carotene Xanthophylls Xanthophylls BetaCarotene->Xanthophylls AlphaCarotene α-Carotene AlphaCarotene->Xanthophylls PSY->Phytoene PDS->Phytofluene ZDS->ZetaCarotene CRTISO->Lycopene LCY->BetaCarotene LCY->AlphaCarotene

Caption: Carotenoid biosynthesis pathway highlighting key intermediates and enzymes.

References

Safety Operating Guide

Proper Disposal of 15-cis-Phytofluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential guidance on the proper disposal procedures for 15-cis-Phytofluene, a key intermediate in carotenoid biosynthesis.

While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is crucial to handle and dispose of it in accordance with good laboratory practices and local regulations. Adherence to these guidelines will minimize environmental impact and ensure a safe working environment for all laboratory personnel.

Key Safety and Handling Information

The following table summarizes the essential safety and handling information for this compound, compiled from various supplier safety data sheets.

ParameterInformationSource
GHS Hazard Classification Not a hazardous substance or mixture.Extrasynthese
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are recommended. In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Biosynth
First Aid Measures Eye Contact: Immediately flush eyes with plenty of water for 10-15 minutes. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Consult a physician if symptoms persist.Biosynth, Extrasynthese
Spill Response For small spills, clean up without creating dust and place in a suitable, sealed container for disposal. Ensure adequate ventilation. Avoid discharge into drains, surface water, or soil.Extrasynthese, Biosynth
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.Biosynth

Step-by-Step Disposal Protocol

Follow these procedures for the routine disposal of this compound waste.

  • Waste Identification and Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.

    • Segregate the waste into a designated, clearly labeled, and sealed container. The label should include "this compound Waste" and the date of accumulation.

  • Container Selection:

    • Use a chemically resistant and sealable container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle or a designated solid waste container).

    • Ensure the container is in good condition and compatible with the waste.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed except when adding waste.

    • Do not mix with other incompatible waste streams.

  • Final Disposal:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • In the absence of specific institutional guidelines, the waste should be disposed of through a licensed chemical waste disposal contractor.

    • While some sources suggest that smaller quantities of similar non-hazardous substances can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting and may violate local regulations[1]. Always err on the side of caution and treat it as chemical waste.

  • Documentation:

    • Maintain a log of the accumulated waste, including the amount and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify and Segregate Waste start->identify container Select Appropriate Sealed Container identify->container label_waste Label Container Clearly container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store consult_ehs Consult Institutional EHS Guidelines store->consult_ehs dispose Dispose via Licensed Chemical Waste Contractor consult_ehs->dispose document Document Waste Disposal dispose->document end_node End: Proper Disposal Complete document->end_node

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.